6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione
Description
BenchChem offers high-quality 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,10,12,14-16,21H,3-4,6,8-9,11H2,1-2H3/t12-,14-,15-,16-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXJNUBSBFUTRP-JKNDIDBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)C=CC34C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=CC(=O)C=C[C@]34C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474290 | |
| Record name | (6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121021-51-0 | |
| Record name | (6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
IUPAC name of 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione
An In-depth Technical Guide to 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione: Synthesis, Characterization, and Potential as an Aromatase Inhibitor
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione, a significant derivative of the pivotal steroid intermediate, Androsta-1,4-diene-3,17-dione (ADD). While specific research on this particular isomer is emerging, this document synthesizes available information on its chemical properties, proposes a viable synthetic pathway, and outlines its characterization. Drawing upon the well-established pharmacology of structurally related compounds, this guide explores its promising potential as a selective aromatase inhibitor for applications in endocrinology and oncology research. Detailed experimental protocols for its synthesis and bioactivity assessment are provided to empower researchers in drug discovery and development.
Introduction: The Significance of Androstenedione Derivatives in Modern Therapeutics
Androsta-1,4-diene-3,17-dione (ADD) is a cornerstone in the synthesis of a vast array of therapeutic steroids.[1] Its versatile scaffold allows for the introduction of various functional groups, leading to compounds with highly specific pharmacological activities. The microbial biotransformation of sterols is a widely used and economically viable method for the large-scale production of ADD.[1][2] Hydroxylated derivatives of ADD, in particular, have garnered significant attention in medicinal chemistry due to their potential to modulate the activity of key enzymes in steroid metabolism.[2] For instance, 11α- and 12β-hydroxylated ADDs have demonstrated unique biological profiles, underscoring the profound impact of regioselective hydroxylation on pharmacological function.[3]
This guide focuses on a specific, yet underexplored, derivative: 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione . While often supplied as a mixture with its 6α-isomer, the distinct stereochemistry of the 6β-hydroxymethyl group is predicted to confer a unique interaction profile with its biological targets.[4] Given the structural similarities to established aromatase inhibitors, this guide will explore the hypothesis that 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione acts as a potent and selective inhibitor of the aromatase enzyme, a critical target in the treatment of estrogen-receptor-positive breast cancer.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione is fundamental for its application in research and development.
Table 1: Physicochemical Properties of 6-Hydroxymethylandrosta-1,4-diene-3,17-dione
| Property | Value | Source |
| IUPAC Name | (6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione | |
| Synonyms | 6beta-Hydroxymethyl-ADD | N/A |
| CAS Number | Not available for the pure isomer; often sold as a mixture | [4] |
| Molecular Formula | C₂₀H₂₆O₃ | [4] |
| Molecular Weight | 314.43 g/mol | [4] |
Figure 1: 2D Structure of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione

Synthesis and Characterization
The synthesis and purification of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione are critical steps for its biological evaluation. While specific literature on its synthesis is scarce, a plausible route can be extrapolated from established methods for related androstenedione derivatives.
Proposed Synthetic Pathway
A potential synthetic route to 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione involves the selective hydroxymethylation of the parent compound, Androsta-1,4-diene-3,17-dione. This can be achieved through a multi-step process involving the formation of an enolate followed by reaction with formaldehyde.
Caption: Proposed synthesis of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione.
Experimental Protocol: Synthesis
The following is a hypothetical, yet plausible, protocol for the synthesis of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione.
Step 1: Enolate Formation
-
Dissolve Androsta-1,4-diene-3,17-dione (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
Step 2: Hydroxymethylation
-
Introduce gaseous formaldehyde (generated from paraformaldehyde by heating) into the reaction vessel.
-
Maintain the reaction at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
Step 3: Extraction and Purification
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude mixture of 6-hydroxymethyl-ADD isomers using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane/ethyl acetate). The 6β-isomer is expected to be more polar than the 6α-isomer.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Table 2: Predicted Spectroscopic Data for 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the vinylic protons of the A-ring, characteristic shifts for the angular methyl groups, and a distinct signal for the hydroxymethyl protons at the 6β position. |
| ¹³C NMR | Resonances for the carbonyl carbons at C3 and C17, olefinic carbons in the A-ring, and the carbon of the hydroxymethyl group. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight of 314.43. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl (-OH) group, carbonyl (C=O) groups, and carbon-carbon double bonds (C=C). |
Potential Biological Activity and Mechanism of Action: Aromatase Inhibition
The structural similarity of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione to known aromatase inhibitors, such as exemestane and androsta-1,4,6-triene-3,17-dione (ATD), strongly suggests that it may also inhibit this enzyme.[5][6] Aromatase is a cytochrome P450 enzyme responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens.[7]
Proposed Mechanism of Aromatase Inhibition
It is hypothesized that 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione acts as a competitive inhibitor of aromatase, binding to the active site of the enzyme and preventing the binding of the natural substrate, androstenedione. The hydroxymethyl group at the 6β position may play a crucial role in the binding affinity and selectivity of the compound.
Caption: Proposed mechanism of aromatase inhibition.
Inferred Pharmacology and Toxicology
While direct pharmacological and toxicological data for 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione are not available, insights can be drawn from the parent compound, ADD, and other related steroid derivatives.
Metabolism
The metabolism of structurally similar compounds, such as ATD, has been studied and primarily involves reduction of the ketone groups and hydroxylation at various positions.[5] It is therefore anticipated that 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione will undergo similar metabolic transformations in vivo.
Potential Toxicity
The parent compound, Androsta-1,4-diene-3,17-dione, has been classified with several GHS hazard statements.[8] These should be considered as potential hazards for its derivatives until specific toxicological studies are conducted.
Table 3: Potential GHS Hazard Classifications (Inferred from Androsta-1,4-diene-3,17-dione)
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H351 | Suspected of causing cancer |
| H360 | May damage fertility or the unborn child |
Experimental Protocol: In Vitro Aromatase Inhibition Assay
To validate the hypothesis that 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione inhibits aromatase, a robust in vitro assay is required.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione for human placental aromatase.
Materials:
-
Human placental microsomes (source of aromatase)
-
[¹⁹-¹⁴C]Androstenedione (substrate)
-
NADPH
-
6β-Hydroxymethylandrosta-1,4-diene-3,17-dione (test compound)
-
Letrozole (positive control)
-
Phosphate buffer
-
Chloroform
-
Activated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and human placental microsomes.
-
Add varying concentrations of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione (or letrozole) to the reaction mixture.
-
Initiate the reaction by adding [¹⁹-¹⁴C]Androstenedione.
-
Incubate the mixture at 37 °C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding chloroform.
-
Separate the aqueous and organic phases by centrifugation.
-
Treat the aqueous phase with activated charcoal to remove unreacted substrate.
-
Measure the radioactivity of the aqueous phase, which corresponds to the amount of [¹⁴C]formate released during the aromatization reaction, using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion and Future Directions
6β-Hydroxymethylandrosta-1,4-diene-3,17-dione represents a promising, yet understudied, derivative of a key steroidal intermediate. Based on its structural analogy to known aromatase inhibitors, it is hypothesized to be a potent and selective inhibitor of this enzyme. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and a protocol for its biological evaluation.
Future research should focus on:
-
The definitive synthesis and full spectroscopic characterization of pure 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione.
-
In-depth evaluation of its aromatase inhibitory activity and determination of its mode of inhibition (e.g., competitive, non-competitive, or irreversible).
-
In vivo studies to assess its efficacy in relevant animal models of estrogen-dependent diseases.
-
Comprehensive pharmacokinetic and toxicological profiling.
The exploration of this and other novel hydroxylated androstenedione derivatives holds significant potential for the development of next-generation endocrine therapies.
References
-
Prakash, S., & Chen, J. (2018). Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1, 4-Diene-3, 17-Dione (ADD). In Methods in Molecular Biology (Vol. 1735, pp. 165-174). Humana Press, New York, NY. [Link]
-
Parr, M. K., et al. (2008). Metabolism of androsta-1,4,6-triene-3,17-dione and detection by gas chromatography/mass spectrometry in doping control. Journal of Mass Spectrometry, 43(7), 939-951. [Link]
-
Kwok, W. H., et al. (2015). Metabolic study of androsta-1,4,6-triene-3,17-dione in horses using liquid chromatography/high resolution mass spectrometry. The Journal of Steroid Biochemistry and Molecular Biology, 152, 138-151. [Link]
-
PubChem. (n.d.). Androsta-1,4-diene-3,17-dione. National Center for Biotechnology Information. [Link]
-
Shao, M., et al. (2015). Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy. PLoS ONE, 10(9), e0137658. [Link]
-
Nguyen, T., et al. (2022). The Synthesis of 1β-Hydroxytestosterone, a Testosterone Metabolite of Xenobiotic Human Cytochrome P450 Enzymes from a Borylation Reaction. ChemRxiv. [Link]
-
Li, Y., et al. (2023). Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase. Molecules, 28(23), 7786. [Link]
-
Numazawa, M., & Mutsumi, A. (1991). 6-Alkylandrosta-4,6-diene-3,17-diones and their 1,4,6-triene analogs as aromatase inhibitors. Structure-activity relationships. Journal of Steroid Biochemistry and Molecular Biology, 38(5), 559-566. [Link]
-
Wang, Y., et al. (2024). Stereoselective 15α-hydroxylation of androsta-1,4-diene-3,17-dione by Gibberella sp. for efficient production of 15α-OH-ADD and 15α-OH-AD. RSC Advances, 14(3), 1735-1744. [Link]
-
Ghasemi, Y., et al. (2014). Fungal transformation of androsta-1,4-diene-3,17-dione by Aspergillus brasiliensis. Pharmaceutical Sciences, 20(4), 127-133. [Link]
-
Gsrs. (n.d.). 6-HYDROXY-6-(HYDROXYMETHYL)ANDROSTA-1,4-DIENE-3,17-DIONE. [Link]
-
Pharmaffiliates. (n.d.). Mixture of 6alpha-Hydroxymethylandrosta-1,4-diene-3,17-dione and 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione. [Link]
-
Brodie, A. M., et al. (1981). Effect of an aromatase inhibitor, 1,4,6-androstatriene-3,17-dione, on 7,12-dimethylbenz[a]anthracene-induced mammary tumors in the rat and its mechanism of action in vivo. Cancer Research, 41(11 Pt 2), 4584-4589. [Link]
-
Gsrs. (n.d.). 11.BETA.-HYDROXY-6.ALPHA.-METHYLANDROSTA-1,4-DIENE-3,17-DIONE. [Link]
-
SpectraBase. (n.d.). Androsta-1,4-dien-3-one, 6,17-dihydroxy-, (6.beta.,17.beta)-, 6-acetate. [Link]
-
Svensson, A. I., et al. (2010). The aromatase inhibitor 1,4,6-androstatriene-3,17-dione (ATD) reduces disinhibitory behavior in intact adult male rats treated with a high dose of testosterone. Behavioural Brain Research, 206(2), 216-222. [Link]
-
PubChem. (n.d.). 6-Hydroxy-6-(hydroxymethyl)androsta-1,4-diene-3,17-dione. National Center for Biotechnology Information. [Link]
-
Poirier, D., & Maltais, R. (2018). A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models. Molecules, 23(10), 2454. [Link]
Sources
- 1. Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy | PLOS One [journals.plos.org]
- 2. Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungal transformation of androsta-1,4-diene-3,17-dione by Aspergillus brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Metabolism of androsta-1,4,6-triene-3,17-dione and detection by gas chromatography/mass spectrometry in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic study of androsta-1,4,6-triene-3,17-dione in horses using liquid chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models [mdpi.com]
- 8. Androsta-1,4-diene-3,17-dione | C19H24O2 | CID 13472 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Activity of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the biological activity of 6β-hydroxymethylandrosta-1,4-diene-3,17-dione, a metabolite of the steroidal aromatase inhibitor Exemestane. While direct pharmacological data on this specific metabolite is limited, this document synthesizes information on the parent compound, the metabolic pathways of Exemestane, and the structure-activity relationships of related 6-substituted androstane derivatives to build a robust profile of its predicted biological activity. This guide is intended to serve as a foundational resource for researchers investigating the pharmacokinetics and pharmacodynamics of Exemestane and its metabolites, as well as for those engaged in the design of novel aromatase inhibitors.
Introduction: The Androstane Scaffold and Aromatase Inhibition
The androstane skeleton is a fundamental structural motif in a vast array of biologically active steroids, including androgens and estrogens. Manipulation of this tetracyclic core has led to the development of numerous therapeutic agents. One of the most significant applications of androstane derivatives is in the inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[1] Aromatase inhibitors are a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women, where estrogen is a primary driver of tumor growth.[2]
Exemestane (6-methylenandrosta-1,4-diene-3,17-dione) is a potent, irreversible, third-generation steroidal aromatase inhibitor.[3] Its mechanism of action involves acting as a "suicide substrate," where the aromatase enzyme converts Exemestane into a reactive intermediate that binds covalently to the active site, leading to its permanent inactivation.[] The clinical efficacy of Exemestane is well-established; however, a comprehensive understanding of its metabolic fate and the biological activities of its metabolites is crucial for a complete pharmacological profile.
Metabolic Fate of Exemestane: Formation of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione
Exemestane undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes.[2] The major metabolic pathways include reduction of the 17-keto group and oxidation at the 6-exocyclic methylene group. While the primary active metabolite is 17β-hydroxyexemestane (HEXE), a potent aromatase inhibitor in its own right, a number of other metabolites have been identified.[3][5]
Among these is 6ξ-hydroxy-6ξ-hydroxymethylandrosta-1,4-diene-3,17-dione, identified as a minor metabolite of Exemestane.[6] The "ξ" notation indicates an undefined stereochemistry at the 6-position. For the purpose of this guide, we will focus on the 6β-isomer, 6β-hydroxymethylandrosta-1,4-diene-3,17-dione. The formation of this metabolite likely proceeds through the epoxidation of the 6-methylene group of Exemestane, followed by hydrolysis of the epoxide to a diol, and subsequent oxidation.
Caption: Metabolic conversion of Exemestane.
Predicted Biological Activity of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione
Structure-Activity Relationship Analysis
Studies on various 6-substituted androsta-1,4-diene-3,17-dione and androsta-4-ene-3,17-dione derivatives have provided valuable insights into the structural requirements for potent aromatase inhibition.
-
Substitution at C6: The C6 position of the androstane nucleus is a critical site for interaction with the aromatase active site. The introduction of various substituents at this position has been shown to significantly influence inhibitory potency.[7]
-
Polarity at C6: Research on 6-substituted androst-4-ene analogs has shown that the binding pocket of aromatase can tolerate a polar hydroxy group at the 6β-position more readily than at the 6α-position.[8] This suggests that the 6β-hydroxymethyl group, being polar, is structurally permissible for binding.
-
Size and Nature of the C6 Substituent: The size and nature of the substituent at C6 are crucial. While small alkyl groups at the 6α and 6β positions have been shown to be potent inhibitors, elongation of the alkyl chain can decrease affinity.[8][9] The hydroxymethyl group is relatively small and polar.
Based on these SAR principles, it is plausible that 6β-hydroxymethylandrosta-1,4-diene-3,17-dione retains some affinity for the aromatase enzyme. The presence of the polar hydroxymethyl group at the 6β position is not expected to sterically hinder binding and may even form favorable interactions within the active site. However, it is also possible that this modification reduces the "suicide substrate" potential seen with the 6-methylene group of the parent compound, Exemestane.
Comparison with Other Active Metabolites of Exemestane
It is well-established that some metabolites of Exemestane are biologically active.
| Metabolite | Structure | Known Activity |
| 17β-hydroxyexemestane (HEXE) | 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one | Potent aromatase inhibitor[3] |
| Exemestane Cysteine Conjugates | Cysteine adduct at C6 | Inhibit aromatase[10][11] |
The fact that other metabolites, particularly those modified at or near the C6 position, retain aromatase inhibitory activity lends further support to the hypothesis that 6β-hydroxymethylandrosta-1,4-diene-3,17-dione is likely to possess some degree of biological activity.
Experimental Protocols for Biological Activity Determination
To definitively characterize the biological activity of 6β-hydroxymethylandrosta-1,4-diene-3,17-dione, a series of in vitro and cell-based assays are required. The following protocols are designed to provide a comprehensive evaluation of its potential as an aromatase inhibitor.
In Vitro Aromatase Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of human placental aromatase.
Methodology:
-
Enzyme Source: Human placental microsomes are prepared by differential centrifugation.
-
Substrate: [1β-³H]-Androst-4-ene-3,17-dione is used as the substrate. Aromatase activity is determined by measuring the release of ³H₂O.
-
Assay Conditions:
-
Incubate human placental microsomes with varying concentrations of 6β-hydroxymethylandrosta-1,4-diene-3,17-dione (e.g., 0.1 nM to 10 µM) and a fixed concentration of the radiolabeled substrate.
-
The reaction is initiated by the addition of an NADPH-generating system.
-
The reaction is allowed to proceed for a defined time at 37°C and then stopped by the addition of chloroform.
-
-
Quantification: The aqueous phase, containing the released ³H₂O, is separated and quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the aromatase activity (IC₅₀) is calculated.
Caption: In vitro aromatase inhibition assay workflow.
Cell-Based Aromatase Activity Assay
This assay evaluates the ability of the compound to inhibit aromatase activity in a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant system.
Methodology:
-
Cell Line: MCF-7aro cells, a human breast cancer cell line stably transfected to overexpress aromatase, are used.
-
Assay Conditions:
-
Seed MCF-7aro cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of 6β-hydroxymethylandrosta-1,4-diene-3,17-dione for a specified period.
-
Add a non-radiolabeled androgen substrate (e.g., testosterone).
-
-
Quantification of Estrogen: After incubation, the cell culture medium is collected, and the concentration of estradiol is quantified using a specific and sensitive method such as ELISA or LC-MS/MS.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition of estradiol production against the concentration of the test compound.
Conclusion and Future Perspectives
6β-hydroxymethylandrosta-1,4-diene-3,17-dione is a documented metabolite of the clinically important aromatase inhibitor, Exemestane. While direct evidence of its biological activity is currently lacking, a thorough analysis of the structure-activity relationships of related 6-substituted androstane derivatives suggests that it is likely to retain some affinity for the aromatase enzyme. The established biological activity of other Exemestane metabolites further supports this hypothesis.
Future research should focus on the chemical synthesis of 6β-hydroxymethylandrosta-1,4-diene-3,17-dione to enable its definitive pharmacological characterization using the experimental protocols outlined in this guide. Such studies will not only elucidate the complete pharmacological profile of Exemestane but also contribute to a deeper understanding of the structure-activity relationships governing aromatase inhibition, potentially guiding the design of next-generation aromatase inhibitors with improved efficacy and metabolic stability.
References
-
Shaikh, A. S., et al. (2015). Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy. PLoS ONE, 10(9), e0137658. [Link]
-
Barone, D., et al. (2024). Abstract 7576: Exemestane and its primary metabolite 17-hydroexemestane inhibit synergically the tumor growth of ER/AR positive breast cancer tumors. Cancer Research, 84(6_Supplement), 7576-7576. [Link]
-
Pharmacology of Exemestane (Aromasin) ; Overview, pharmacokinetics, Mechanism of action, effects. (2024, November 21). YouTube. [Link]
-
6-HYDROXY-6-(HYDROXYMETHYL)ANDROSTA-1,4-DIENE-3,17-DIONE. gsrs. [Link]
-
Wang, X., et al. (2022). Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates. Drug Metabolism and Disposition, 50(10), 1334-1341. [Link]
-
Pinto-Bazurco, M., et al. (2014). Exemestane metabolites: Synthesis, stereochemical elucidation, biochemical activity and anti-proliferative effects in a hormone-dependent breast cancer cell line. The Journal of Steroid Biochemistry and Molecular Biology, 144 Pt B, 422-431. [Link]
-
Al-Saeed, H., et al. (2025). Synthesis of 3α,6β‐Dihydroxyandrostan‐17‐one 3‐Glucuronides for the Detection of Testosterone Misuse. Chemistry – A European Journal. [Link]
-
Numazawa, M., et al. (2000). Structure-activity relationships of 2-, 4-, or 6-substituted estrogens as aromatase inhibitors. Journal of Medicinal Chemistry, 43(19), 3585-3591. [Link]
-
Toma, V., et al. (2020). Determination and Disposition of the Aromatase Inhibitor Exemestane in CYP3A-Deficient Mice. Pharmaceutics, 12(9), 843. [Link]
-
Prakash, S., & Sharma, B. (2014). Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1, 4-Diene-3, 17-Dione (ADD). In Bioprocessing of Plant-Based Substrates (pp. 1-13). Springer. [Link]
-
Numazawa, M., & Tachibana, M. (1996). Synthesis and structure-activity relationships of 6-substituted androst-4-ene analogs as aromatase inhibitors. Journal of Medicinal Chemistry, 39(12), 2411-2417. [Link]
-
Wang, X., et al. (2018). Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane. Drug Metabolism and Disposition, 46(12), 1867-1878. [Link]
-
Wang, X., et al. (2022). Inhibition of the aromatase enzyme by exemestane cysteine conjugates. Drug Metabolism and Disposition, 50(10), 1334-1341. [Link]
-
Lo, J., et al. (2012). Novel Aromatase Inhibitors by Structure-Guided Design. Journal of Medicinal Chemistry, 55(18), 7998-8007. [Link]
-
Numazawa, M., & Mutsumi, A. (1991). 6-Alkylandrosta-4,6-diene-3,17-diones and their 1,4,6-triene analogs as aromatase inhibitors. Structure-activity relationships. Journal of Medicinal Chemistry, 34(8), 2497-2503. [Link]
-
Li, Y., et al. (2023). Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase. Molecules, 28(23), 7789. [Link]
-
Li, P. K., & Brueggemeier, R. W. (1990). 7-substituted steroidal aromatase inhibitors: structure-activity relationships and molecular modeling. Journal of Enzyme Inhibition, 4(2), 113-120. [Link]
-
Zhang, Y., et al. (2026). Stereoselective 15α-hydroxylation of androsta-1,4-diene-3,17-dione by Gibberella sp. for efficient production of 15α-OH-ADD and 15α-OH-AD. RSC Advances, 16(1), 1-10. [Link]
-
Tropoflavin. Wikipedia. [Link]
-
Shao, M., et al. (2015). Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy. PLoS ONE, 10(9), e0137658. [Link]
-
Zhang, Y., et al. (2026). Stereoselective 15α-hydroxylation of androsta-1,4-diene-3,17-dione by Gibberella sp. for efficient production of 15α-OH-ADD and 15α-OH-AD. RSC Advances, 16(1), 1-10. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. aacrjournals.org [aacrjournals.org]
- 5. Exemestane metabolites: Synthesis, stereochemical elucidation, biochemical activity and anti-proliferative effects in a hormone-dependent breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and structure-activity relationships of 6-substituted androst-4-ene analogs as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Alkylandrosta-4,6-diene-3,17-diones and their 1,4,6-triene analogs as aromatase inhibitors. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the aromatase enzyme by exemestane cysteine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Evaluation of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the in vitro investigation of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione, a putative active metabolite of the third-generation aromatase inhibitor, Exemestane. While direct studies on this specific compound are not yet prevalent in published literature, its structural similarity to known bioactive steroids warrants a thorough characterization. This document outlines a structured, hypothesis-driven approach to elucidate its potential as an aromatase inhibitor, its interaction with the androgen receptor, its broader effects on steroidogenesis, and its general cytotoxicity. We present detailed, field-proven protocols and the scientific rationale behind each experimental choice, enabling researchers to conduct a robust preclinical assessment.
Introduction: Unveiling a Potential Bioactive Metabolite
6β-Hydroxymethylandrosta-1,4-diene-3,17-dione is a derivative of Androsta-1,4-diene-3,17-dione (ADD), a pivotal intermediate in the industrial synthesis of various pharmaceutical steroids[1][2][3]. More significantly, it is a potential metabolite of Exemestane (6-methylenandrosta-1,4-diene-3,17-dione), an irreversible steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer[4][5]. The metabolism of Exemestane is complex, involving cytochrome P450 enzymes and yielding various hydroxylated and reduced derivatives[4][6]. Notably, the 17-hydroxylated metabolite of Exemestane has been shown to possess androgenic properties, highlighting that metabolic transformation can significantly alter the biological activity profile of the parent steroid[7].
Given this precedent, a critical scientific question arises: what is the biological activity of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione? Its core structure, shared with known aromatase inhibitors, suggests a primary hypothesis that it may inhibit the aromatase enzyme. A secondary hypothesis, based on the activity of other Exemestane metabolites, is that it may interact with the androgen receptor. This guide provides the strategic and methodological foundation to test these hypotheses through a rigorous in vitro characterization pipeline.
Caption: Rationale for the in-depth in vitro investigation of the target compound.
Synthesis and Physicochemical Characterization
Prior to biological evaluation, the target compound must be available in a highly purified form. While it may be an impurity in some preparations, for rigorous in vitro work, a dedicated synthesis is necessary.
Proposed Synthetic Approach
A plausible route involves the selective hydroxymethylation of an appropriate androstenedione precursor. This could potentially be achieved through various organic synthesis methods, including those involving biocatalysis or specific chemical oxidants that are known to be effective for steroidal frameworks. Following synthesis, purification via column chromatography and recrystallization is mandatory.
Structural Verification and Purity Analysis
The identity and purity of the synthesized 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure, including the stereochemistry of the hydroxymethyl group at the 6β position.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will verify the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, ideally with a purity level of >98% for use in biological assays.
Physicochemical Property Assessment
Understanding the compound's basic properties is critical for accurate and reproducible in vitro studies.
| Property | Experimental Method | Rationale for In Vitro Studies |
| Solubility | Kinetic or thermodynamic solubility assays | Determines appropriate solvent (e.g., DMSO) and maximum stock concentration. |
| Stability | HPLC analysis of the compound in assay buffers | Ensures compound integrity over the duration of the experiment at relevant temperatures. |
| LogP | Shake-flask method or HPLC-based determination | Predicts membrane permeability and potential for non-specific binding. |
In Vitro Biological Evaluation: A Multi-Assay Approach
The following sections detail the core in vitro assays proposed for the comprehensive characterization of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione.
Caption: Proposed experimental workflow for the in vitro characterization of the target compound.
Aromatase Inhibition Assay
Scientific Rationale: The structural backbone of the target molecule is that of an androstenedione derivative, a class of compounds known to interact with aromatase[8][9]. This assay will determine if the 6β-hydroxymethyl modification retains or modulates the aromatase inhibitory activity of the parent scaffold. We will use human placental microsomes, a well-established and rich source of human aromatase[10][11].
Detailed Protocol: Human Placental Microsome Aromatase Assay
-
Preparation of Reagents:
-
Assay Buffer: 0.1 M Sodium Phosphate buffer (pH 7.4) containing 0.25 M sucrose, 20% glycerol, and 0.05 mM dithiothreitol[12].
-
NADPH regenerating system: Prepare a stock solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in assay buffer.
-
Substrate: [1β-³H]-Androst-4-ene-3,17-dione, diluted in propylene glycol.
-
Test Compound: Prepare a serial dilution of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione in DMSO, with a final in-assay DMSO concentration not exceeding 0.5%.
-
Positive Control: Formestane (4-Hydroxyandrostenedione).
-
-
Assay Procedure:
-
In triplicate, add assay buffer, the NADPH regenerating system, and the test compound (or positive control/vehicle) to microcentrifuge tubes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding human placental microsomes (final protein concentration ~0.1 mg/mL) and the radiolabeled substrate[13].
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 2 mL of methylene chloride and vortexing vigorously[13].
-
Separate the organic and aqueous phases by centrifugation.
-
Transfer the aqueous phase (containing the released ³H₂O) to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Androgen Receptor Binding Assay
Scientific Rationale: The androgen receptor (AR) is a key target in prostate cancer and its signaling is mediated by androgens like testosterone and dihydrotestosterone[14][15]. Given that a major metabolite of Exemestane exhibits androgenic activity, it is crucial to determine if 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione also binds to the AR[7]. This competitive binding assay will quantify the compound's affinity for the AR.
Detailed Protocol: Competitive Androgen Receptor Binding Assay (Rat Prostate Cytosol)
-
Preparation of Reagents:
-
Receptor Source: Prepare cytosol from the ventral prostates of Sprague-Dawley rats as per established protocols[16].
-
Radioligand: [³H]-Methyltrienolone (R1881), a high-affinity synthetic androgen.
-
Test Compound: Prepare a serial dilution of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione in an appropriate solvent (e.g., ethanol or DMSO).
-
Positive Control: Unlabeled R1881.
-
Weak Positive Control: Dexamethasone[16].
-
-
Assay Procedure:
-
The assay is conducted in tubes on ice. To each tube, add the radioligand at a fixed concentration (e.g., 1 nM) and varying concentrations of the test compound (typically from 10⁻¹⁰ to 10⁻³ M)[16].
-
Include tubes for total binding (radioligand and cytosol only) and non-specific binding (radioligand, cytosol, and a high concentration of unlabeled R1881).
-
Add the rat prostate cytosol preparation to each tube[17].
-
Incubate the mixture overnight (16-20 hours) at 4°C to reach equilibrium.
-
Separate bound from free radioligand using a hydroxylapatite (HAP) slurry followed by washing and centrifugation.
-
Quantify the radioactivity in the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC₅₀ value from a dose-response curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation to reflect the affinity of the compound for the androgen receptor.
-
H295R Steroidogenesis Assay
Scientific Rationale: While the previous assays target specific proteins, the H295R cell line provides a holistic view of the compound's effect on the entire steroidogenesis pathway. These human adrenocortical carcinoma cells express the key enzymes required for the synthesis of corticosteroids, androgens, and estrogens[18][19]. This assay can reveal if the compound inhibits or induces the production of multiple steroid hormones.
Detailed Protocol: H295R Cell-Based Steroidogenesis Assay
-
Cell Culture and Plating:
-
Culture H295R cells (ATCC CRL-2128) in a DMEM/F12 medium supplemented with ITS+ Premix and Nu-Serum[19].
-
Seed the cells in 24- or 96-well plates and allow them to acclimate for 24 hours.
-
-
Compound Exposure:
-
Replace the medium with fresh medium containing a serial dilution of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione. Include vehicle controls and positive controls (e.g., Forskolin to stimulate steroidogenesis and Prochloraz as a known inhibitor).
-
-
Sample Collection and Analysis:
-
After the exposure period, collect the cell culture medium for hormone analysis.
-
Immediately assess cell viability in the wells using a method like the MTT assay to ensure that observed effects on hormone levels are not due to cytotoxicity.
-
Quantify the levels of key steroid hormones (e.g., testosterone, 17β-estradiol, progesterone) in the collected medium using LC-MS/MS or validated ELISA kits.
-
-
Data Analysis:
-
Normalize hormone concentrations to cell viability.
-
Express the results as a percentage change from the vehicle control for each hormone at each concentration of the test compound.
-
Identify statistically significant changes in hormone production profiles.
-
Cytotoxicity Assay
Scientific Rationale: Assessing cytotoxicity is a self-validating step for all other in vitro assays. It is essential to determine if the observed biological effects are specific receptor- or enzyme-mediated events, or simply a consequence of cell death. Metabolites of Exemestane have demonstrated moderate cytotoxicity, making this a necessary evaluation[1][21].
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Lines:
-
Use cell lines relevant to the hypothesized activities, such as hormone-dependent breast cancer cells (MCF-7), prostate cancer cells (PC-3), and a non-cancerous cell line (e.g., HEK293) to assess general toxicity.
-
-
Assay Procedure:
-
Seed cells in 96-well plates and allow them to adhere.
-
Expose the cells to a serial dilution of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione for a duration relevant to the other assays (e.g., 48-72 hours).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 550 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.
-
Data Integration and Interpretation
The true scientific value of this investigation lies in the integrated analysis of the data from all assays.
Expected Data Summary:
| Assay | Key Parameter | Interpretation |
| Aromatase Inhibition | IC₅₀ | Potency of the compound as an inhibitor of estrogen synthesis. |
| AR Binding | Ki | Affinity of the compound for the androgen receptor; indicates potential for androgenic or anti-androgenic effects. |
| H295R Steroidogenesis | Hormone Profile | Broader impact on the steroidogenic pathway; identifies effects beyond aromatase and AR. |
| Cytotoxicity | CC₅₀ | The concentration at which the compound is toxic to cells; provides a therapeutic window for specific effects. |
A selective compound would ideally have low IC₅₀ or Ki values and a high CC₅₀ value, indicating a wide margin between its specific biological activity and its general toxicity.
Conclusion and Future Directions
This guide provides a robust, multi-faceted framework for the initial in vitro characterization of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione. By systematically evaluating its effects on key targets in steroid signaling pathways, researchers can build a comprehensive biological profile of this novel compound. The results of these studies will determine the future direction of its development, whether as a potential therapeutic agent, a tool for pharmacological research, or simply as a metabolite with a defined activity profile.
References
-
Kamdem, L. K., Flockhart, D. A., & Desta, Z. (2011). In vitro cytochrome P450-mediated metabolism of exemestane. Drug Metabolism and Disposition, 39(1), 98–105. [Link]
-
Baydoun, E., Bibi, M., Iqbal, M. A., Wahab, A. T., Farran, D., Smith, C., Sattar, S. A., & Choudhary, M. I. (2013). Microbial transformation of anti-cancer steroid exemestane and cytotoxicity of its metabolites against cancer cell lines. Chemistry Central Journal, 7(1), 57. [Link]
-
U.S. Environmental Protection Agency. (2002). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recombinant Aromatase. [Link]
-
Symons, A. M., & Smith, J. A. (1985). Mechanism of androgen-receptor augmentation. Analysis of receptor synthesis and degradation by the density-shift technique. Biochemical Journal, 225(1), 169–175. [Link]
-
Gjerde, J., Geisler, J., & Lønning, P. E. (2011). Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane. Journal of steroid biochemistry and molecular biology, 125(1-2), 69–78. [Link]
-
Slavětínská, L., Drašar, P., & Chodounská, H. (2018). A photochemical approach to 18-nor-17β-hydroxymethyl-17α-methylandrost-13-ene steroids. Tetrahedron letters, 59(37), 3441–3443. [Link]
-
Malaviya, A., & Gomes, J. (2008). Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1, 4-Diene-3, 17-Dione (ADD). Methods in biotechnology, 24, 187–197. [Link]
-
Yee, S. W., Nguyen, A. T., & Hu, S. (2025). Determination and Disposition of the Aromatase Inhibitor Exemestane in CYP3A-Deficient Mice. Molecules (Basel, Switzerland), 30(7), 1440. [Link]
-
Baydoun, E., et al. (2013). Microbial transformation of anti-cancer steroid exemestane and cytotoxicity of its metabolites against cancer cell lines. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Placental Aromatase Assay Validation: Appendix A (Battelle Memorial Institute Report). [Link]
-
U.S. Environmental Protection Agency. (n.d.). Data Evaluation Record (DER) for Androgen Receptor Binding (Rat Prostate Cytosol). [Link]
-
JRC Big Data Analytics Platform. (2016). DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. [Link]
-
Enyeart, J. J., & Enyeart, J. A. (1995). Aromatase inhibition by 7-substituted steroids in human choriocarcinoma cell culture. Steroids, 60(10), 680–686. [Link]
-
da Silva, P. C., Colucci, L. A., da Silva, L. L., Molina, C., Duque, M. D., & Rodrigues, L. N. C. (2023). Mechanical, optical, and physicochemical properties of HPMC-based doxazosin mesylate orodispersible films. ResearchGate. [Link]
-
Palmeira, A., et al. (2019). A novel GC-MS methodology to evaluate aromatase activity in human placental microsomes: a comparative study with the standard radiometric assay. Analytical and bioanalytical chemistry, 411(26), 6895–6905. [Link]
-
da Silva, P. C., Colucci, L. A., da Silva, L. L., Molina, C., Duque, M. D., & Rodrigues, L. N. C. (2023). Mechanical, optical, and physicochemical properties of HPMC-based doxazosin mesylate orodispersible films. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]
-
Baydoun, E., et al. (2013). Microbial transformation of anti-cancer steroid exemestane and cytotoxicity of its metabolites against cancer cell lines. Chemistry Central journal, 7(1), 57. [Link]
-
Shao, M., et al. (2015). Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy. PloS one, 10(9), e0137658. [Link]
-
Davey, R. A., & Grossmann, M. (2016). Androgen Receptor Structure, Function and Biology: From Bench to Bedside. The Clinical biochemist. Reviews, 37(1), 3–15. [Link]
-
Louis, T., et al. (2007). Exemestane's 17-hydroxylated metabolite exerts biological effects as an androgen. Molecular cancer therapeutics, 6(11), 2817–2827. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Microsomal Aromatase Prevalidation Supplementary Study. [Link]
-
Harneti, D., et al. (2022). The isolation of novel pregnane steroids from Aglaia pachyphylla Miq. and the cytotoxicity against breast cancer cell lines (MCF-7). RSC advances, 12(15), 9099–9107. [Link]
-
Hecker, M. (2007). H295R Cell Culture Protocol. ResearchGate. [Link]
-
Pivnitsky, K. K., & Ryzhkova, I. M. (2010). New Synthesis of Estradiol from Androsta-1,4-diene-3,17-dione. ResearchGate. [Link]
-
Numazawa, M., & Oshibe, M. (2001). Synthesis and biochemical properties of 6-bromoandrostenedione derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors. The Journal of steroid biochemistry and molecular biology, 78(1), 63–71. [Link]
-
Kohli, V., & Kohli, E. (2012). Hydroxymethylation of DNA: an epigenetic marker. Indian journal of biochemistry & biophysics, 49(1), 1–10. [Link]
-
Regulations.gov. (2003). Letter report Phase 1 human and human recomb 05 05. [Link]
-
Singh, A. P., et al. (2014). Targeting the Androgen Receptor with Steroid Conjugates. Journal of medicinal chemistry, 57(13), 5557–5570. [Link]
- Google Patents. (n.d.). Process for the preparation of androst-4-ene-3,17-dione and androsta-1,4-diene-3,17-dione.
-
Vancouver Prostate Centre. (2020, February 11). Functional mapping of androgen receptor activity. YouTube. [Link]
-
Bohl, M., & Duax, W. L. (Eds.). (2012). Molecular Structure and Biological Activity of Steroids. CRC Press. [Link]
-
Dowsett, M. (1994). Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane. Annals of oncology : official journal of the European Society for Medical Oncology, 5 Suppl 7, S3–S5. [Link]
-
Gobbi, S., et al. (2011). Exemestane metabolites: Synthesis, stereochemical elucidation, biochemical activity and anti-proliferative effects in a hormone-dependent breast cancer cell line. ResearchGate. [Link]
-
Hiltunen, S., et al. (2025). Androgen receptor-mediated assisted loading of the glucocorticoid receptor modulates transcriptional responses in prostate cancer cells. Genome research, 35(1), 1-14*. [Link]
-
Woo, L. W., et al. (2010). 4- and 6-(p-Sulphamoylphenyl)androstenediones: Studies of aromatase inhibitor-based oestrone sulphatase inhibition. The Journal of steroid biochemistry and molecular biology, 118(4-5), 237–243. [Link]
-
U.S. Environmental Protection Agency. (2002). Protocol for Androgen Receptor Competitive Binding Assay. ICCVAM. [Link]
-
Karmaus, A. L., et al. (2017). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. Toxicological sciences : an official journal of the Society of Toxicology, 159(2), 435–451. [Link]
-
Lallous, N., et al. (2021). Eighty Years of Targeting Androgen Receptor Activity in Prostate Cancer: The Fight Goes on. International journal of molecular sciences, 22(11), 6046. [Link]
-
van Laar, J. H., et al. (1991). Androgen receptor phosphorylation, turnover, nuclear transport, and transcriptional activation: Specificity for steroids and antihormones. ResearchGate. [Link]
-
BioDetection Systems. (n.d.). H295R assay. [Link]
-
Karmaus, A. L., et al. (2016). High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells. Toxicological sciences : an official journal of the Society of Toxicology, 149(1), 231–246. [Link]
Sources
- 1. Microbial transformation of anti-cancer steroid exemestane and cytotoxicity of its metabolites against cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy | PLOS One [journals.plos.org]
- 4. In vitro cytochrome P450-mediated metabolism of exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial transformation of anti-cancer steroid exemestane and cytotoxicity of its metabolites against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aromatase inhibitors. Synthesis and biological activity of androstenedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. A novel GC-MS methodology to evaluate aromatase activity in human placental microsomes: a comparative study with the standard radiometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eighty Years of Targeting Androgen Receptor Activity in Prostate Cancer: The Fight Goes on [mdpi.com]
- 16. epa.gov [epa.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione Derivatives and their Synthesis
This guide provides a comprehensive overview of 6β-hydroxymethylandrosta-1,4-diene-3,17-dione and its derivatives, compounds of significant interest in medicinal chemistry, particularly in the development of novel aromatase inhibitors. We will delve into the rationale behind their synthesis, explore both chemical and biotechnological production routes, and discuss their biological significance. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Significance of the Androstane Scaffold and 6β-Substitution
The androsta-1,4-diene-3,17-dione (ADD) core is a foundational structure in steroid chemistry. It serves as a key intermediate in the synthesis of numerous steroidal drugs, including androgens and estrogens.[1][2] Modifications to this scaffold have led to the development of potent pharmaceuticals. One area of particular interest is the development of aromatase inhibitors, which are crucial in the treatment of estrogen-receptor-positive breast cancer.[3][4]
Exemestane (6-methylenandrosta-1,4-diene-3,17-dione), a well-established irreversible aromatase inhibitor, highlights the impact of substitution at the C-6 position.[] The introduction of a 6β-hydroxymethyl group represents a strategic modification aimed at exploring new structure-activity relationships (SAR) and potentially developing novel therapeutics with improved efficacy or a more favorable side-effect profile.[6] This guide will focus on the synthesis and properties of these 6β-hydroxymethyl derivatives.
Strategic Approaches to Synthesis: Chemical and Microbial Routes
The synthesis of 6β-hydroxymethylandrosta-1,4-diene-3,17-dione and its derivatives can be approached through two primary avenues: traditional chemical synthesis and microbial biotransformation. Each methodology offers distinct advantages and challenges, which we will explore in detail.
Chemical Synthesis: A Multi-Step Approach
The chemical synthesis of 6β-hydroxymethylandrosta-1,4-diene-3,17-dione is a multi-step process that requires careful control of stereochemistry. A plausible synthetic pathway, based on established steroid chemistry, is outlined below. This approach leverages the reactivity of 3,5-diene steroid precursors.
Conceptual Synthetic Workflow:
Figure 1: Conceptual workflow for the chemical synthesis of 6β-hydroxymethylandrosta-1,4-diene-3,17-dione.
Detailed Experimental Protocol (Hypothetical):
Step 1: Formation of the 3,5-Diene-3-ol Ether Intermediate
-
Rationale: Protection of the 3-keto-Δ⁴ system as a 3,5-diene ether activates the C-6 position for subsequent stereoselective oxidation.
-
Procedure:
-
Dissolve androst-4-ene-3,17-dione in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and ethanol.
-
Add triethyl orthoformate and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).[]
-
Heat the reaction mixture to approximately 40°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid catalyst and remove the solvent under reduced pressure to yield the crude 3,5-diene-3-ol ether. This intermediate is often used in the next step without further purification.
-
Step 2: Introduction of the 6β-Hydroxyl Group via Allylic Oxidation
-
Rationale: The Uemura-Doyle reaction conditions, employing a dirhodium catalyst, have been shown to be effective for the 6β-hydroxylation of 3,5-diene steroid precursors.[7]
-
Procedure:
-
Dissolve the crude 3,5-diene intermediate in a suitable solvent, such as dichloromethane (DCM).
-
Add a dirhodium catalyst (e.g., dirhodium(II) caprolactamate) and tert-butyl hydroperoxide (TBHP).
-
Stir the reaction at room temperature and monitor for the formation of the 6β-hydroxylated product.
-
Upon completion, quench the reaction and purify the product using column chromatography to isolate 6β-hydroxyandrost-4-ene-3,17-dione.
-
Step 3: Oxidation to the 6-Formyl Intermediate
-
Rationale: A selective oxidation of the 6β-hydroxyl group to an aldehyde is necessary before reduction to the hydroxymethyl group.
-
Procedure:
-
Dissolve the 6β-hydroxy steroid in DCM.
-
Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC), and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of silica gel and concentrate the filtrate to obtain the 6-formyl intermediate.
-
Step 4: Reduction to the 6β-Hydroxymethyl Group
-
Rationale: A selective reduction of the 6-formyl group to a hydroxymethyl group is required, without affecting the other ketone groups.
-
Procedure:
-
Dissolve the 6-formyl intermediate in a protic solvent like methanol.
-
Cool the solution to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄), in portions.
-
Stir the reaction at low temperature and monitor its progress.
-
Upon completion, quench the reaction with a weak acid and extract the product. Purify by column chromatography to yield 6β-hydroxymethylandrost-4-ene-3,17-dione.
-
Step 5: Dehydrogenation to Introduce the C1-C2 Double Bond
-
Rationale: The final step involves the introduction of a double bond at the C1-C2 position to yield the desired androsta-1,4-diene system. This is a common transformation in steroid synthesis.
-
Procedure:
-
Dissolve the 6β-hydroxymethylandrost-4-ene-3,17-dione in a suitable solvent, such as dioxane.
-
Add a dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[8]
-
Reflux the reaction mixture and monitor for product formation.
-
Upon completion, cool the reaction, remove the solvent, and purify the crude product by column chromatography to obtain the final compound, 6β-hydroxymethylandrosta-1,4-diene-3,17-dione.
-
Microbial Biotransformation: A Greener Approach
Microbial biotransformation offers an attractive, environmentally friendly alternative to complex chemical synthesis for the production of functionalized steroids.[9][10][11] Specific microorganisms can introduce hydroxyl groups at various positions on the steroid nucleus with high regio- and stereoselectivity.
Conceptual Biotransformation Workflow:
Figure 2: Conceptual workflow for the microbial biotransformation of ADD to a 6β-hydroxymethyl derivative.
Detailed Experimental Protocol (Exemplary):
Step 1: Microbial Strain and Culture Conditions
-
Rationale: Certain fungi, such as Gongronella butleri, are known to perform 6β-hydroxylation on the androstane skeleton.[12]
-
Procedure:
-
Prepare a suitable culture medium for the selected microorganism. A typical medium might contain glucose, yeast extract, and peptone.
-
Inoculate the medium with a fresh culture of the microorganism and incubate under optimal conditions of temperature and agitation to achieve sufficient biomass.
-
Step 2: Biotransformation
-
Procedure:
-
Prepare a solution of the substrate, androsta-1,4-diene-3,17-dione (ADD), in a water-miscible solvent like ethanol or dimethylformamide (DMF).
-
Add the substrate solution to the microbial culture.
-
Continue the incubation, monitoring the transformation process by taking samples at regular intervals and analyzing them by TLC or HPLC.
-
Step 3: Product Extraction and Purification
-
Procedure:
-
After the desired level of conversion is achieved, separate the microbial biomass from the culture broth by centrifugation or filtration.
-
Extract the broth and the biomass separately with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude extract by column chromatography on silica gel to isolate the 6β-hydroxylated product.
-
Step 4: Conversion of 6β-Hydroxy to 6β-Hydroxymethyl (if necessary)
If a direct microbial 6β-hydroxymethylation is not achieved, the isolated 6β-hydroxy-ADD can be chemically converted to the 6β-hydroxymethyl derivative using the oxidation and reduction steps described in the chemical synthesis section.
Biological Activity and Applications
The primary interest in 6β-hydroxymethylandrosta-1,4-diene-3,17-dione and its derivatives lies in their potential as aromatase inhibitors. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens.[4]
Aromatase Inhibition Data:
| Compound | IC₅₀ (nM) | Reference |
| Exemestane (6-methylene) | 27 | [6] |
| 6β-Hydroxymethyl-ADD | 295 | [6] |
| 6-Hydroxymethyl-ADD (isomer mixture) | 2,300 | [6] |
| 6β-Carboxy-ADD | 7,200 | [6] |
Table 1: In vitro aromatase inhibitory activity of 6-substituted androsta-1,4-diene-3,17-dione derivatives.
As shown in Table 1, 6β-hydroxymethylandrosta-1,4-diene-3,17-dione is a less potent aromatase inhibitor than exemestane.[6] However, it is significantly more potent than the corresponding 6-carboxy derivative, indicating that the hydroxymethyl group is a more favorable substitution in this context. Further derivatization of the 6β-hydroxymethyl group could lead to compounds with enhanced activity.
Characterization
The structural elucidation of these compounds relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of the 6β-hydroxymethyl group.[13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.[13]
Conclusion and Future Perspectives
This guide has provided an in-depth look at the synthesis and potential applications of 6β-hydroxymethylandrosta-1,4-diene-3,17-dione and its derivatives. Both chemical and microbial synthesis routes offer viable pathways to these compounds, with biotransformation presenting a more sustainable option. While the parent 6β-hydroxymethyl compound shows moderate aromatase inhibitory activity, it serves as a valuable scaffold for the development of new, potentially more potent, therapeutic agents. Future research should focus on the derivatization of the 6β-hydroxymethyl group to explore the structure-activity landscape further and on the optimization of microbial strains for the direct and efficient production of these valuable steroid intermediates.
References
-
Platt, K. L., et al. (2016). Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane. Drug Metabolism and Disposition, 44(11), 1735-1745. [Link]
-
Yoshimoto, F. K., et al. (2023). Synthesis of 6β-hydroxy androgens from a 3,5-diene steroid precursor to test for cytochrome P450 3A4-catalyzed hydroxylation of androstenedione. Steroids, 198, 109298. [Link]
-
Wojtaszewska, A., et al. (2020). Microbial Modifications of Androstane and Androstene Steroids by Penicillium vinaceum. Molecules, 25(18), 4234. [Link]
-
Shao, M., et al. (2015). Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy. PLoS ONE, 10(9), e0137658. [Link]
-
Purohit, A., et al. (1993). Synthesis and aromatase inhibition by potential metabolites of exemestane (6-methylenandrosta-1,4-diene-3,17-dione). The Journal of Steroid Biochemistry and Molecular Biology, 44(4-6), 577-581. [Link]
-
Li, Y., et al. (2023). Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase. Molecules, 28(23), 7799. [Link]
-
Shao, M., et al. (2015). Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy. PubMed, 26352898. [Link]
-
Brodie, A. M., & Schwarzel, W. C. (1977). Effect of an aromatase inhibitor, 1,4,6-androstatriene-3,17-dione, on 7,12-dimethylbenz[a]anthracene-induced mammary tumors in the rat and its mechanism of action in vivo. Journal of the National Cancer Institute, 59(5), 1591-1595. [Link]
-
Kumar, P., & D'Souza, R. (2011). Process for Biotransformation of Androsta-4-ene-3,17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD). In Microbial Biotransformation (pp. 161-172). Springer. [Link]
-
Numazawa, M., & Mutsumi, A. (1991). 6-Alkylandrosta-4,6-diene-3,17-diones and their 1,4,6-triene analogs as aromatase inhibitors. Structure-activity relationships. Journal of Medicinal Chemistry, 34(8), 2497-2502. [Link]
-
Kashin, A. S., et al. (2013). New Synthesis of Estradiol from Androsta-1,4-diene-3,17-dione. ChemInform, 44(31). [Link]
-
Yoshimoto, F. K., et al. (2023). Synthesis of 6β-hydroxy androgens from a 3,5-diene steroid precursor to test for cytochrome P450 3A4-catalyzed hydroxylation of androstenedione. OUCI. [Link]
-
Thomas, K., et al. (2022). Synthesis of 3α,6β‐Dihydroxyandrostan‐17‐one 3‐Glucuronides for the Detection of Testosterone Misuse. European Journal of Organic Chemistry, 2022(23), e202200177. [Link]
-
Atta-ur-Rahman, et al. (2012). Derivatives of Exemestane — Synthesis and Evaluation of Aromatase Inhibition. ResearchGate. [Link]
-
Mashayekhi, V., et al. (2014). Fungal transformation of androsta-1,4-diene-3,17-dione by Aspergillus brasiliensis. Chemistry Central Journal, 8, 65. [Link]
-
Hanson, J. R., & Truneh, A. (1981). The Microbiological Hydroxylation of 3α,17β- and 3β,17α-Dihydroxy-5α-Androstanes by Cephalosporium Aphidicola. ResearchGate. [Link]
-
Horhold, C., et al. (2012). ¹H-NMR spectra of androsta-1,4-diene-3,17-dione and HPLC-purified steroid products (400 MHz, CDCl3). ResearchGate. [Link]
-
Wojtaszewska, A., et al. (2020). Microbial Modifications of Androstane and Androstene Steroids by Penicillium vinaceum. MDPI. [Link]
-
Miramontes, L., et al. (1959). Synthesis of 6-Methyl Steroids. Semantic Scholar. [Link]
- Reddy, M. S., et al. (2009). Process for preparing aromatase inhibitor exemestane.
-
LibreTexts. (2021). 4.7: Biosynthesis and Total Synthesis of Steroids. Chemistry LibreTexts. [Link]
-
Smith, I. E., & Dowsett, M. (2003). Aromatase inhibitors in breast cancer. The New England Journal of Medicine, 348(24), 2431-2442. [Link]
-
Numazawa, M., & Tachibana, M. (1994). Time-dependent inactivation of aromatase by 6-alkylandrosta-1,4-diene-3,17-diones. Effects of length and configuration of 6-alkyl group. Journal of Steroid Biochemistry and Molecular Biology, 50(1-2), 91-96. [Link]
-
More, K. R., & Nijasure, A. M. (2017). Identification, Synthesis and Characterization of Process Related Impurity of Male Hormone Testosterone Undecanoate. Der Pharma Chemica, 9(5), 33-39. [Link]
-
Wang, X., et al. (2023). Stereoselective 15α-hydroxylation of androsta-1,4-diene-3,17-dione by Gibberella sp. for efficient production of 15α-OH-ADD an important intermediate for steroid drugs. RSC Advances, 13(31), 21469-21476. [Link]
-
Svensson, A., et al. (2010). The aromatase inhibitor 1,4,6-androstatriene-3,17-dione (ATD) reduces disinhibitory behavior in intact adult male rats treated with a high dose of testosterone. Behavioural Brain Research, 206(2), 216-222. [Link]
Sources
- 1. Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of an aromatase inhibitor, 1,4,6-androstatriene-3,17-dione, on 7,12-dimethylbenz[a]anthracene-induced mammary tumors in the rat and its mechanism of action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hormonebalance.org [hormonebalance.org]
- 6. Synthesis and aromatase inhibition by potential metabolites of exemestane (6-methylenandrosta-1,4-diene-3,17-dione) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 6β-hydroxy androgens from a 3,5-diene steroid precursor to test for cytochrome P450 3A4-catalyzed hydroxylation of androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2009093262A2 - Process for preparing aromatase inhibitor exemestane - Google Patents [patents.google.com]
- 9. Microbial Modifications of Androstane and Androstene Steroids by Penicillium vinaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy | PLOS One [journals.plos.org]
- 11. Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione in Various Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated stability of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione in various solvents, drawing upon established knowledge of structurally analogous steroidal compounds. In the absence of direct stability data for this specific molecule, this document serves as a predictive framework, offering insights into potential degradation pathways and outlining robust experimental protocols for a comprehensive stability assessment. The guide is designed to equip researchers and drug development professionals with the necessary tools to design and execute their own stability studies, ensuring the integrity and reliability of their findings.
Introduction: The Chemical Landscape of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione
6β-Hydroxymethylandrosta-1,4-diene-3,17-dione is a synthetic steroid derivative belonging to the androstane class. Its core structure, androsta-1,4-diene-3,17-dione (boldione), is a known anabolic androgenic steroid and a precursor in the synthesis of other steroids. The introduction of a β-hydroxymethyl group at the C6 position is anticipated to modulate its biological activity and physicochemical properties, including its stability profile. Understanding the stability of this compound in various solvents is paramount for its potential development as a therapeutic agent, as it directly impacts formulation, storage, and ultimately, efficacy and safety.
The androsta-1,4-diene-3,17-dione scaffold is shared by commercially available drugs such as exemestane and formestane, which are aromatase inhibitors used in the treatment of breast cancer.[1][2] The stability profiles of these drugs provide a valuable foundation for predicting the behavior of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione.
Theoretical Framework for Stability Assessment
The stability of a pharmaceutical compound is its ability to retain its chemical and physical properties within specified limits throughout its shelf life. Degradation can be influenced by a multitude of factors, including the chemical structure of the molecule itself and the environmental conditions to which it is exposed.
Intrinsic Chemical Liabilities of the Androsta-1,4-diene-3,17-dione Core
The core structure of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione possesses several chemical features that may be susceptible to degradation:
-
α,β-Unsaturated Ketone (A-ring): The conjugated system in the A-ring is a potential site for nucleophilic attack and isomerization, particularly under acidic or basic conditions.
-
Ketone Groups (C3 and C17): These functional groups can undergo reduction or other transformations.
-
Hydroxymethyl Group (C6β): The primary alcohol at C6β is susceptible to oxidation to an aldehyde or carboxylic acid. It can also undergo esterification or etherification reactions.
-
Allylic Position (C6): The C6 position is allylic to the C4-C5 double bond, which could influence the reactivity of the hydroxymethyl group.
Influence of Solvent Properties
The choice of solvent is critical in determining the stability of a dissolved compound. Key solvent parameters to consider include:
-
Polarity and Protic/Aprotic Nature: Polar protic solvents (e.g., water, ethanol) can participate in hydrolysis and solvolysis reactions. Polar aprotic solvents (e.g., DMSO, acetonitrile) are generally less reactive but can still influence degradation pathways.
-
pH: The pH of aqueous solutions is a major determinant of stability for compounds with acid- or base-labile functional groups. For the androsta-1,4-diene-3,17-dione core, both acidic and basic conditions are expected to promote degradation.[3]
-
Presence of Dissolved Gases: Dissolved oxygen can promote oxidative degradation, especially in the presence of light or metal ions.
Proposed Experimental Design for a Comprehensive Stability Study
A well-designed stability study is essential to elucidate the degradation profile of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione. A forced degradation study, as recommended by the International Council for Harmonisation (ICH) guidelines, is a systematic approach to identify potential degradation products and pathways.[4] The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the parent compound from its degradants.[4][5]
Selection of Solvents and Stress Conditions
Based on the predicted liabilities and the properties of analogous compounds, the following solvents and stress conditions are recommended for a comprehensive forced degradation study.
Table 1: Proposed Solvents and Stress Conditions for Forced Degradation Study
| Stress Condition | Reagent/Solvent | Proposed Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl in Acetonitrile/Water (1:1) | 60°C for 24, 48, 72 hours | Isomerization, degradation of the A-ring |
| Base Hydrolysis | 0.1 M NaOH in Acetonitrile/Water (1:1) | Room Temperature for 12, 24, 48 hours | Degradation of the A-ring, potential epimerization |
| Oxidation | 3% H₂O₂ in Acetonitrile/Water (1:1) | Room Temperature for 24, 48, 72 hours | Oxidation of the hydroxymethyl group, epoxidation |
| Thermal Degradation | Solid State and in Solution (e.g., Acetonitrile) | 80°C for 7 days | General decomposition |
| Photostability | Solid State and in Solution (e.g., Acetonitrile) | ICH Q1B specified light exposure | Photochemical reactions, oxidation |
Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of steroids.
Protocol 1: Proposed Stability-Indicating RP-HPLC Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient elution with Acetonitrile and Water is recommended to ensure separation of compounds with varying polarities.
-
Initial Mobile Phase Composition: Acetonitrile:Water (40:60 v/v).
-
Gradient Program: A linear gradient to a higher concentration of acetonitrile (e.g., 80:20 v/v) over 20 minutes, followed by a hold and re-equilibration.
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione (a starting point would be around 245 nm, similar to exemestane).[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.[7]
Experimental Workflow
The following diagram illustrates the proposed workflow for the stability study.
Caption: Proposed experimental workflow for the forced degradation study.
Predicted Stability Profile and Degradation Pathways
Based on the known degradation of exemestane and other androstane derivatives, the following stability profile for 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione can be anticipated.[3]
Table 2: Predicted Stability of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione in Different Solvents
| Solvent System | Predicted Stability | Likely Degradation Products |
| Aqueous Buffers (pH 4-5) | Low | Isomerized products, degradation of A-ring |
| Aqueous Buffers (pH 6-7.5) | Moderate | Minimal degradation expected over short periods |
| Aqueous Buffers (pH > 8) | Low | Significant degradation of the A-ring structure |
| Acetonitrile | High | Stable for extended periods if protected from light and oxygen |
| Ethanol | High | Stable, potential for slow esterification if acidic catalysts are present |
| Dimethyl Sulfoxide (DMSO) | High | Generally stable, but care should be taken to use anhydrous DMSO |
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione under various stress conditions.
Caption: Predicted degradation pathways of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione.
Conclusion and Recommendations
While specific stability data for 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione is not yet publicly available, a comprehensive stability profile can be predicted based on the known behavior of structurally related androstane derivatives. This guide provides a robust framework for initiating a thorough stability assessment.
Key Recommendations for Researchers:
-
Solvent Selection for Formulation: For liquid formulations, buffered aqueous solutions in the pH range of 6.0-7.5 are likely to offer the best stability. For non-aqueous formulations, acetonitrile and ethanol are predicted to be suitable solvents.
-
Storage Conditions: The compound should be stored protected from light and at controlled room temperature or under refrigeration to minimize degradation. Solutions in organic solvents should be prepared fresh and used promptly.
-
Forced Degradation Studies: It is imperative to conduct a comprehensive forced degradation study as outlined in this guide to definitively identify the degradation products and establish a validated stability-indicating analytical method.
-
Structural Elucidation of Degradants: Any significant degradation products should be isolated and their structures elucidated using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
By following the principles and protocols outlined in this technical guide, researchers and drug development professionals can confidently assess the stability of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione, a critical step in its potential journey from a novel compound to a viable therapeutic agent.
References
-
Jadhav, A. S., Pathare, P. B., & Shingare, M. S. (2011). Development and Validation of Stability Indicating Method for the Determination of Exemestane by Reverse Phase High Performance Liquid Chromatography. Journal of Chromatographic Science, 49(8), 634–639. [Link]
-
Gupta, D. K., Panday, P., & Gupta, R. (2017). Validated RP HPLC method development for exemestane in tablet dosage form. Journal of Drug Delivery and Therapeutics, 7(7), 110-112. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Patsnap. (2024). What is the mechanism of Formestane? Synapse. [Link]
-
Đođ, N., Andrić, F., Radoičić, A., Kljajić, V., Penov-Gaši, K., & Stojanović, S. (2023). Comprehensive Chemometric and Chromatographic Investigation of Lipophilicity of Biologically Active Androstane-3-Oxime Derivatives Across Diverse UHPLC Systems. Molecules, 28(23), 7856. [Link]
-
Parr, M. K., Geyer, H., Flenker, U., & Schänzer, W. (2010). Metabolism of formestane in humans: Identification of urinary biomarkers for antidoping analysis. Drug Testing and Analysis, 2(11-12), 560–569. [Link]
-
Singh, A., & Nagendra, T. (2017). Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1, 4-Diene-3, 17-Dione (ADD). In Microbial Applications (pp. 167-183). Springer, Cham. [Link]
-
Jadhav, A. S., Pathare, P. B., & Shingare, M. S. (2011). HPLC Chromatograms showing the separation of exemestane and degradation products... ResearchGate. [Link]
-
Hassan, M. A., & El-Bagary, R. I. (2015). Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. Journal of Analytical & Bioanalytical Techniques, 6(5), 1. [Link]
-
Dowsett, M., & Coombes, R. C. (1993). Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane. Journal of steroid biochemistry and molecular biology, 44(4-6), 577–581. [Link]
-
SGS. (2011). How to Approach a Forced Degradation Study. [Link]
-
Yao, K., Wang, W., He, J., Feng, J., & Xu, H. (2015). Enhanced Production of Androst-1, 4-Diene-3, 17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy. PloS one, 10(9), e0137658. [Link]
-
Veeprho Pharmaceuticals. (n.d.). Exemestane Impurities and Related Compound. [Link]
-
Musharraf, S. G., Ali, A., & Khan, N. T. (2012). Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations. Chemistry Central Journal, 6(1), 1-9. [Link]
-
Jadhav, A. S., Pathare, P. B., & Shingare, M. S. (2011). HPLC Chromatograms showing the separation of exemestane and degradation... ResearchGate. [Link]
-
Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., ... & Klein, T. E. (2012). Aromatase Inhibitor Pathway (Multiple Tissues), Pharmacodynamics. Pharmacogenetics and genomics, 22(8), 636. [Link]
-
Zhang, T., Mu, Y., Wang, Y., Zhang, X., & Feng, J. (2023). Testosterone Biosynthesis from 4-Androstene-3, 17-Dione Catalyzed via Bifunctional Ketoreductase. International Journal of Molecular Sciences, 24(23), 16670. [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of applied pharmaceutical science, 2(3), 129-138. [Link]
-
Pozo, O. J., Deventer, K., & Van Eenoo, P. (2014). Confirmation of formestane abuse in sports: A metabolic approach. WADA. [Link]
-
PrecisionFDA. (n.d.). (17β)-17-Methylandrosta-1,4-diene-3,17-diol. [Link]
-
Estrada, A. A., & Williams, D. R. (2018). The Synthesis of 1β-Hydroxytestosterone, a Testosterone Metabolite of Xenobiotic Human Cytochrome P450 Enzymes from a Borylation. ChemRxiv. [Link]
-
Bharti, A., Jeyaseelan, C., & Singh, S. (2021). A Stability Indicating UV-HPLC Method for the Determination of Potential Impurities in Nandrolone Phenylpropionate Active pharmaceutical. Acta Pharmaceutica Sciencia, 59(3), 405-420. [Link]
-
Kamberi, M., Tsutsumi, K., & Luan, P. (2001). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International, 14(3), 48-56. [Link]
-
Zhang, T., Mu, Y., Wang, Y., Zhang, X., & Feng, J. (2023). Testosterone Biosynthesis from 4-Androstene-3, 17-Dione Catalyzed via Bifunctional Ketoreductase. ResearchGate. [Link]
Sources
- 1. What is the mechanism of Formestane? [synapse.patsnap.com]
- 2. Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. sgs.com [sgs.com]
- 6. Development and validation of stability indicating method for the determination of exemestane by reverse phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Microbial Biotransformation for the Synthesis of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione
For: Researchers, scientists, and drug development professionals in steroid chemistry and pharmaceutical sciences.
Introduction: The Significance of 6β-Functionalized Steroids
The introduction of a hydroxyl group at the 6β position of the steroid nucleus can significantly alter the biological activity of the parent compound, often leading to derivatives with enhanced therapeutic properties or novel pharmacological profiles.[1][2] 6β-Hydroxylated steroids are valuable intermediates in the synthesis of various hormonal drugs and their analogs.[3] The target molecule, 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione, is a structurally complex steroid that presents a significant challenge for traditional chemical synthesis due to the high regio- and stereoselectivity required.[4] Microbial biotransformation offers a powerful and environmentally benign alternative, leveraging the enzymatic machinery of microorganisms to perform highly specific modifications of the steroid core.[5][6][7] This application note provides a detailed protocol for the microbial-mediated synthesis of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione, focusing on the principles of microbial steroid hydroxylation and dehydrogenation.
Principle of the Biotransformation
This protocol outlines a two-step biotransformation strategy, commencing with the dehydrogenation of androst-4-ene-3,17-dione (AD) to produce androsta-1,4-diene-3,17-dione (ADD), followed by the specific 6β-hydroxylation of the methyl group at C-6.
-
Dehydrogenation (C1-C2): The introduction of a double bond between carbons 1 and 2 of the A ring of the steroid nucleus is a common microbial transformation, often catalyzed by 3-ketosteroid-Δ1-dehydrogenase enzymes found in various bacteria, such as Nocardioides simplex and Rhodococcus species.[8][9] This reaction converts androst-4-ene-3,17-dione (AD) into the key intermediate androsta-1,4-diene-3,17-dione (ADD).[6]
-
Hydroxylation (6β-methyl): The subsequent and more challenging step is the regioselective hydroxylation of the methyl group at the C-6 position. This reaction is typically catalyzed by cytochrome P450 monooxygenases, which are prevalent in fungi.[10][11][12] These enzymes can introduce an oxygen atom from molecular oxygen into a non-activated C-H bond with high stereospecificity.[13] Fungal species from genera such as Aspergillus and Curvularia are well-known for their steroid hydroxylation capabilities.[9][14][15]
This protocol will focus on a whole-cell biotransformation approach, where the chosen microorganism will express the necessary enzymes to catalyze the desired reactions.
Experimental Workflow Overview
Sources
- 1. Bacterial steroid hydroxylases: enzyme classes, their functions and comparison of their catalytic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro 6 beta-hydroxylation of progesterone in human renal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-pot biosynthesis of 7β-hydroxyandrost-4-ene-3,17-dione from phytosterols by cofactor regeneration system in engineered mycolicibacterium neoaurum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotransformation of steroids | PPT [slideshare.net]
- 6. Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroid transformation by fungi | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. plant.researchfloor.org [plant.researchfloor.org]
- 10. Hydroxylation of Steroids by a Microbial Substrate-Promiscuous P450 Cytochrome (CYP105D7): Key Arginine Residues for Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Steroid-transforming enzymes in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ramauniversity.ac.in [ramauniversity.ac.in]
- 14. Biotransformation of (+)-androst-4-ene-3,17-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fungal transformation of androsta-1,4-diene-3,17-dione by Aspergillus brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
In vitro aromatase inhibition assay protocol using 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione
Abstract
This document provides a comprehensive, field-tested protocol for determining the inhibitory potential of test compounds against human aromatase (CYP19A1), a crucial enzyme in estrogen biosynthesis and a key target in hormone-dependent cancer therapies.[1] We detail a robust, fluorescence-based high-throughput screening (HTS) assay optimized for 96-well formats. The protocol is designed to be a self-validating system, incorporating essential controls and quality checks to ensure data integrity. As a case study and positive control, this guide refers to the evaluation of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione, a steroidal molecule structurally related to known irreversible "suicide" inhibitors.[2][3] The principles and steps outlined herein are broadly applicable for screening diverse chemical libraries and characterizing novel aromatase inhibitors.
Introduction: The Significance of Aromatase Inhibition
Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is the terminal and rate-limiting enzyme in the biosynthesis of estrogens.[4] It catalyzes the conversion of androgens, specifically androstenedione and testosterone, into estrone and estradiol, respectively. In post-menopausal women, the primary source of estrogen is the aromatization of androgens in peripheral tissues like adipose tissue. Since many breast cancers are hormone receptor-positive, relying on estrogen for growth, blocking aromatase activity is a cornerstone of endocrine therapy. Aromatase inhibitors (AIs) effectively lower circulating estrogen levels, thereby impeding cancer progression.
In vitro assays are indispensable first-line tools for identifying and characterizing new AIs.[4][5] They offer a controlled environment to measure the direct interaction between a compound and the aromatase enzyme, enabling the determination of key potency metrics such as the half-maximal inhibitory concentration (IC50).[4][5] This application note describes a fluorometric assay, which is favored in HTS settings for its sensitivity, simplicity, and avoidance of radioactivity.[6][7]
Assay Principle
The assay quantifies aromatase activity by using a fluorogenic substrate that is converted by the enzyme into a highly fluorescent product.[5][6] The rate of fluorescence generation is directly proportional to the enzyme's catalytic activity. When an inhibitory compound is present, it binds to the aromatase enzyme, reducing its activity and consequently decreasing the rate of fluorescent product formation. By measuring the fluorescence signal across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.[8][9]
The compound of interest, 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione, is a steroidal molecule. Steroidal inhibitors, such as the FDA-approved drug Exemestane, often act as irreversible or time-dependent inhibitors by covalently binding to the enzyme's active site.[2] Therefore, a pre-incubation step between the enzyme and the test compound is critical to allow for this binding to occur before the enzymatic reaction is initiated with the substrate.
Caption: Workflow of the fluorometric aromatase inhibition assay.
Materials and Reagents
| Reagent/Material | Recommended Source (Example) | Notes |
| Recombinant Human Aromatase (CYP19A1) | Supplier specific (e.g., Corning, BD) | Store at -80°C. Avoid repeated freeze-thaw cycles. |
| Aromatase Fluorogenic Substrate | Supplier specific (e.g., Abcam, BioVision) | Typically Dibenzylfluorescein (DBF).[6][7] Protect from light. |
| NADPH Regenerating System | Supplier specific (e.g., Promega) | Essential cofactor for P450 enzymes.[7] |
| 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione | Custom Synthesis / Chemical Supplier | Test compound or positive control. |
| Letrozole | Sigma-Aldrich | Potent non-steroidal inhibitor (positive control). |
| Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4) | Prepare in-house | Ensure high purity water. |
| DMSO (Anhydrous) | Sigma-Aldrich | Vehicle for dissolving compounds. |
| Solid white, flat-bottom 96-well plates | Corning, Greiner | Opaque plates minimize well-to-well crosstalk. |
| Multichannel Pipettes & Reagent Reservoirs | Standard lab equipment | |
| Fluorescence Plate Reader | BMG LABTECH, Tecan, etc. | Must have filters for Ex/Em ~485/530 nm.[7] |
Experimental Protocol
This protocol is optimized for a final assay volume of 100 µL per well. All incubations should be performed at 37°C.
Reagent Preparation
-
Assay Buffer: Prepare 50 mM Potassium Phosphate buffer (pH 7.4). Store at 4°C.
-
Test Compound Stock: Dissolve 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione and Letrozole in 100% DMSO to create high-concentration stocks (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations. Then, prepare intermediate 5X working solutions by diluting the DMSO stocks in Assay Buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.[10]
-
Enzyme Working Solution: On the day of the assay, thaw the recombinant aromatase on ice. Dilute the enzyme in cold Assay Buffer to a 2X final concentration. The optimal concentration should be determined empirically but is typically in the range of 20-50 pmol/mL.[7]
-
Substrate/Cofactor Mix: Prepare a 2X working solution containing the fluorogenic substrate and the NADPH regenerating system in Assay Buffer. Protect this solution from light.[7]
Assay Procedure
Caption: Step-by-step experimental workflow for the assay plate.
-
Plate Layout: Design the plate map to include all necessary controls:
-
100% Activity Control: Contains enzyme and vehicle (DMSO), but no inhibitor.
-
0% Activity Control (Blank): Contains vehicle and substrate, but no enzyme.
-
Positive Control: Contains enzyme and a known inhibitor (e.g., Letrozole).
-
Test Compound Wells: Contains enzyme and serial dilutions of the test compound.
-
-
Compound Addition: Add 20 µL of the 5X test compound working solutions (or vehicle/positive control) to the appropriate wells of the 96-well plate.
-
Enzyme Addition: Add 30 µL of Assay Buffer. Then, add 50 µL of the 2X Aromatase enzyme working solution to all wells except the "No Enzyme" blanks. Add 50 µL of Assay Buffer to the blank wells.
-
Pre-incubation: Mix the plate gently on a plate shaker for 1 minute. Cover and pre-incubate at 37°C for 15 minutes. This step is crucial for irreversible or time-dependent inhibitors like steroidal compounds.[2][11]
-
Reaction Initiation: Add 50 µL of the 2X Substrate/Cofactor mix to all wells to start the reaction.
-
Incubation: Mix the plate again, cover, and incubate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light. The reaction should be stopped within the linear range of signal generation.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation set to ~485-488 nm and emission to ~527-535 nm.[5][7][10]
Data Analysis and Interpretation
Calculation of Percent Inhibition
First, subtract the average fluorescence signal of the 'No Enzyme' blank wells from all other wells to correct for background fluorescence. Then, calculate the percent inhibition for each test compound concentration using the following formula:
% Inhibition = ( 1 - [ (SignalInhibitor - SignalBlank) / (Signal100% Activity - SignalBlank) ] ) * 100
IC50 Determination
The IC50 value is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[9]
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope, four-parameter logistic fit).[8][12]
-
The software (e.g., GraphPad Prism, SigmaPlot) will calculate the IC50 value from the fitted curve.[12][13]
| Compound | Concentration (nM) | % Inhibition (Example Data) |
| 6β-Hydroxymethyl... | 0.1 | 5.2% |
| 1 | 15.8% | |
| 10 | 48.9% | |
| 100 | 85.1% | |
| 1000 | 98.6% | |
| Calculated IC50 | ~10.5 nM |
System Validation and Quality Control
-
Positive Control: Consistently running a known inhibitor like Letrozole or Formestane validates that the assay system can detect inhibition. The calculated IC50 should fall within an expected, historically-defined range.
-
Z'-Factor (Z-prime): This statistical parameter is used to evaluate the quality of an HTS assay.[14][15] It measures the separation between the high (100% activity) and low (fully inhibited) signal windows relative to the data variation.
Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
Where:
-
μp and σp are the mean and standard deviation of the positive control (100% activity).
-
μn and σn are the mean and standard deviation of the negative control (e.g., maximum inhibition).
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[16][17][18]
-
References
-
Breastcancer.org. (2025). Aromatase Inhibitors: Benefits, Side Effects, and More. [Link]
-
U.S. Environmental Protection Agency. (2011). Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP). [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. [Link]
-
Oxford Academic. (n.d.). Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. [Link]
-
Dana-Farber Cancer Institute. (2023). What Is an Aromatase Inhibitor?[Link]
-
Wikipedia. (n.d.). 4-Androstene-3,6,17-trione. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. [Link]
-
Reddit. (n.d.). Help with determining IC50 for enzyme inhibitors. [Link]
-
Wikipedia. (n.d.). Z-factor. [Link]
-
MDPI. (n.d.). Screening for Compounds with Aromatase Inhibiting Activities from Atractylodes macrocephala Koidz. [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). [Link]
-
PubMed. (n.d.). The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer. [Link]
-
ACS Publications. (n.d.). Integrated Virtual Screening Approach Identifies New CYP19A1 Inhibitors. [Link]
-
Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. [Link]
-
Wikipedia. (n.d.). 1,4,6-Androstatriene-3,17-dione. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Integrated Virtual Screening Approach Identifies New CYP19A1 Inhibitors. [Link]
-
ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?[Link]
-
edX. (n.d.). IC50 Determination. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]
-
ResearchGate. (2025). Inhibition of Human Aromatase Complex (CYP19) by Antiepileptic Drugs. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
Oxford Academic. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 3. 1,4,6-Androstatriene-3,17-dione - Wikipedia [en.wikipedia.org]
- 4. epa.gov [epa.gov]
- 5. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol [mdpi.com]
- 6. A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
- 9. courses.edx.org [courses.edx.org]
- 10. content.abcam.com [content.abcam.com]
- 11. The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 18. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Scale-up Synthesis of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione, a key intermediate in the manufacture of steroidal drugs such as the aromatase inhibitor Exemestane. The protocol details a robust and scalable process starting from the readily available Androsta-1,4-diene-3,17-dione (ADD). Emphasis is placed on the scientific rationale behind procedural steps, process control, analytical methods for reaction monitoring and product validation, and safety considerations pertinent to industrial-scale steroid manufacturing.
Introduction: Strategic Importance of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione
6β-Hydroxymethylandrosta-1,4-diene-3,17-dione is a crucial synthetic precursor in the pharmaceutical industry. Its primary utility lies in its role as a key intermediate for the synthesis of Exemestane (6-methylenandrosta-1,4-diene-3,17-dione), a potent irreversible steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. The introduction of the 6β-hydroxymethyl group is a critical transformation that enables the subsequent modification to the exomethylene group of the final active pharmaceutical ingredient.
The economic viability and efficiency of Exemestane production are highly dependent on a scalable and reproducible synthesis of this key intermediate. This guide is intended for researchers, chemists, and process engineers in the field of drug development and manufacturing, providing a detailed framework for the successful scale-up of this important synthetic step.
Synthetic Strategy: Rationale and Mechanistic Considerations
The chosen synthetic strategy involves the base-catalyzed hydroxymethylation of Androsta-1,4-diene-3,17-dione (ADD) using formaldehyde as the C1 source. This approach is favored for its atom economy and the relatively straightforward nature of the transformation.
Starting Material: Androsta-1,4-diene-3,17-dione (ADD)
ADD is a widely available and cost-effective starting material, typically produced on an industrial scale through the microbial biotransformation of phytosterols.[1][2] This biotechnological route offers a significant advantage over complex chemical syntheses.[3][4]
The Hydroxymethylation Reaction
The core of the synthesis is the introduction of a hydroxymethyl group at the C6 position of the steroid nucleus. This is achieved through an aldol-type reaction of the enolate of ADD with formaldehyde.
-
Enolate Formation: The reaction is initiated by the deprotonation of ADD at the C6 position by a suitable base. The extended conjugation of the 1,4-diene-3-one system influences the acidity of the C6 protons, making them susceptible to abstraction. The choice of base is critical to ensure efficient enolate formation without promoting side reactions. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or potassium tert-butoxide is typically employed in laboratory-scale synthesis. For scale-up, considerations of cost, handling, and safety may favor the use of bases like potassium carbonate in a suitable solvent system.
-
Reaction with Formaldehyde: The formed enolate then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. An aqueous solution of formaldehyde or its polymeric form, paraformaldehyde, can be used. The reaction is typically carried out at low temperatures to control the exothermicity and minimize the formation of byproducts.
-
Stereoselectivity: The desired product is the 6β-isomer. The stereochemical outcome of the reaction is influenced by the steric hindrance of the steroid nucleus. The approach of the electrophile (formaldehyde) to the enolate is generally favored from the less hindered α-face. However, the subsequent protonation of the resulting alkoxide can be directed by the reaction conditions and the steric environment, leading to the thermodynamically more stable equatorial 6β-hydroxymethyl group.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 1 kg scale of the starting material, Androsta-1,4-diene-3,17-dione. All operations should be conducted in a well-ventilated chemical fume hood or a designated containment area, with personnel wearing appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| Androsta-1,4-diene-3,17-dione (ADD) | 897-06-3 | 284.39 | 1.00 kg | 3.52 | Purity >98% |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 1.21 kg | 8.79 | Finely powdered and dried |
| Paraformaldehyde | 30525-89-4 | (30.03)n | 0.32 kg | 10.55 | |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 10.0 L | - | Anhydrous grade |
| Toluene | 108-88-3 | 92.14 | 15.0 L | - | Technical grade for extraction |
| Ethyl Acetate | 141-78-6 | 88.11 | As required | - | For crystallization |
| Deionized Water | 7732-18-5 | 18.02 | As required | - | |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | As required | - | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As required | - | For drying |
Equipment
-
20 L glass reactor with overhead stirring, temperature probe, and nitrogen inlet.
-
Heating/cooling circulator.
-
Addition funnel.
-
Filtration apparatus (e.g., Buchner funnel and flask).
-
Rotary evaporator.
-
Vacuum oven.
Reaction Workflow Diagram
Caption: Overall workflow for the synthesis of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione.
Step-by-Step Procedure
-
Reactor Setup and Charging:
-
Ensure the 20 L reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with Androsta-1,4-diene-3,17-dione (1.00 kg), anhydrous potassium carbonate (1.21 kg), and N,N-Dimethylformamide (10.0 L).
-
Begin stirring to form a suspension.
-
-
Reaction:
-
Cool the reactor contents to 0-5 °C using the circulator.
-
Slowly add the paraformaldehyde (0.32 kg) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Maintain the reaction mixture at 0-5 °C with vigorous stirring for 24 hours.
-
-
Reaction Monitoring:
-
After 24 hours, take a sample from the reaction mixture and analyze it by HPLC to determine the conversion of the starting material. The reaction is considered complete when <2% of ADD remains.
-
-
Work-up and Extraction:
-
Once the reaction is complete, slowly quench the reaction by adding deionized water (10.0 L) while maintaining the temperature below 20 °C.
-
Transfer the mixture to a suitable separation vessel.
-
Extract the aqueous phase with toluene (3 x 5.0 L).
-
Combine the organic extracts and wash with deionized water (2 x 5.0 L) followed by brine (1 x 5.0 L).
-
Dry the organic layer over anhydrous sodium sulfate, then filter.
-
-
Purification and Isolation:
-
Concentrate the dried organic solution under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Recrystallize the crude product from hot ethyl acetate.
-
Filter the purified crystals, wash with a small amount of cold ethyl acetate, and dry in a vacuum oven at 50 °C to a constant weight.
-
Expected Yield and Purity
-
Expected Yield: 0.95 - 1.05 kg (85 - 94% of theoretical)
-
Purity (by HPLC): >98.5%
-
Appearance: White to off-white crystalline solid.
Analytical Methods for Process Control and Quality Assurance
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary analytical technique for monitoring the reaction progress and determining the purity of the final product.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a linear gradient from 40% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Retention Times (Typical):
-
Androsta-1,4-diene-3,17-dione (ADD): ~8.5 min
-
6β-Hydroxymethylandrosta-1,4-diene-3,17-dione: ~6.2 min
-
Product Characterization
The identity and structure of the final product should be confirmed using standard spectroscopic methods.
-
¹H NMR and ¹³C NMR: To confirm the presence of the hydroxymethyl group and the overall steroid structure. The ¹H NMR spectrum is expected to show a characteristic signal for the -CH₂OH protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₂₀H₂₆O₄, MW: 330.42).[5]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, including the hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
Safety and Handling Considerations
The scale-up of steroid synthesis requires strict adherence to safety protocols due to the handling of potent compounds and hazardous reagents.[6]
-
Containment: The manufacturing process should be carried out in a contained environment to prevent operator exposure and cross-contamination.[7]
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety glasses, and lab coats. For handling powders, respiratory protection is essential.
-
Reagent Handling:
-
DMF: is a reproductive toxin and should be handled with care in a well-ventilated area.
-
Paraformaldehyde: is a source of formaldehyde, a known carcinogen, and should be handled in a fume hood.
-
Toluene: is flammable and has associated health risks.
-
-
Waste Disposal: All chemical waste must be disposed of in accordance with local and federal regulations.
Conclusion
The protocol described herein provides a detailed and scientifically grounded method for the scale-up synthesis of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione. By carefully controlling the reaction parameters and employing robust analytical methods, this key intermediate can be produced in high yield and purity, facilitating the efficient manufacturing of Exemestane and other valuable steroidal pharmaceuticals. The principles of process safety and quality control outlined in this guide are paramount to the successful and responsible implementation of this synthesis on an industrial scale.
References
-
Shao, M., et al. (2015). Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy. PLOS ONE, 10(9), e0137658. Available at: [Link]
-
Wang, F., et al. (2019). Process for Biotransformation of Androsta-4-ene-3,17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD). In Methods in Molecular Biology (Vol. 1988, pp. 237-246). Humana Press. Available at: [Link]
- Fernández-Cabezón, L., et al. (2017). Engineering a mycobacterial platform for the production of C19 and C21 steroid precursors. Metabolic Engineering, 44, 133-141.
- Malaviya, A., & Gomes, J. (2008). Androstenedione production by biotransformation of phytosterols. Bioresource Technology, 99(15), 6725-6737.
-
Martin, G. D. A., et al. (2013). Synthesis and bioconversions of formestane. Journal of Natural Products, 76(10), 1966-1969. Available at: [Link]
- Google Patents. (2012). Exemestane and its intermediates and methods of making the same. (U.S. Patent No. 8,183,401 B2).
-
Yoshimoto, F. K., et al. (2023). Synthesis of 6β-hydroxy androgens from a 3,5-diene steroid precursor to test for cytochrome P450 3A4-catalyzed hydroxylation of androstenedione. Steroids, 197, 109298. Available at: [Link]
-
Copelli, S., et al. (2021). Improving Safety and Reliability of Corticosteroid Production Processes. Chemical Engineering Transactions, 86, 1069-1074. Available at: [Link]
-
Wudy, S. A., et al. (2018). The art of measuring steroids: Principles and practice of current hormonal steroid analysis. The Journal of Steroid Biochemistry and Molecular Biology, 179, 88-103. Available at: [Link]
-
Gsodam, P., et al. (2019). Analytical Methods for the Determination of Neuroactive Steroids. International Journal of Molecular Sciences, 20(14), 3439. Available at: [Link]
-
GEA. (n.d.). Manufacturing Hormone and Steroid Drugs: Ensuring Operator Health and Safety. Retrieved from [Link]
- Corcoran, O., & Spikmans, V. (2007). General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. In Steroid Analysis (pp. 173-203). Springer.
-
Foti, C., & Ventura, P. (2020). The requirements for manufacturing highly active or sensitising drugs comparing Good Manufacturing Practices. European Journal of Clinical Pharmacy, 22(1), 1-8. Available at: [Link]
-
PubChem. (n.d.). 6-Hydroxy-6-(hydroxymethyl)androsta-1,4-diene-3,17-dione. Retrieved from [Link]
Sources
- 1. Production of 9,21-dihydroxy-20-methyl-pregna-4-en-3-one from phytosterols in Mycobacterium neoaurum by modifying multiple genes and improving the intracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal transformation of androsta-1,4-diene-3,17-dione by Aspergillus brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Steroids and related products. XLVI. The regiospecific alpha-hydroxymethylation of saturated carbonyl compounds via preformed enolate ions. An improved synthesis of 17-hdyroxymethyl 20-keto steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione as a Reference Standard in Pharmaceutical Analysis
Introduction: The Critical Role of Impurity Reference Standards
In pharmaceutical development and manufacturing, the assurance of drug substance purity is paramount to safety and efficacy. Active Pharmaceutical Ingredients (APIs) are often accompanied by structurally similar impurities derived from the manufacturing process or degradation. 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione is a critical process-related impurity and potential metabolite of Exemestane, a potent aromatase inhibitor.[1][2][] Exemestane is an irreversible steroidal inactivator of the aromatase enzyme, used primarily in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[4][5]
The presence and quantity of impurities like 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione must be meticulously controlled. This necessitates the use of a highly characterized Reference Standard. A reference standard is a substance of high purity, selected for its critical characteristics and suitability for its intended purpose, serving as the benchmark for analytical procedures.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the correct handling, application, and analytical validation protocols for the 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione reference standard, ensuring accurate and reproducible impurity profiling of Exemestane.
Compound Profile: Physicochemical Properties
Understanding the fundamental properties of the reference standard is the first step toward its effective use. This compound is a hydroxylated derivative of Androsta-1,4-diene-3,17-dione (ADD), a foundational intermediate in steroid synthesis.[7][8]
| Property | Value | Source |
| Chemical Name | 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione | Pharmaffiliates[9] |
| Synonyms | 6-Hydroxymethyl Exemestane | BOC Sciences[] |
| Molecular Formula | C₂₀H₂₆O₃ | Pharmaffiliates[9] |
| Molecular Weight | 314.43 g/mol | Pharmaffiliates[9] |
| CAS Number | Not Available (Often sold as a mixture with 6α isomer) | Pharmaffiliates[9] |
| Typical Form | White to off-white crystalline powder | General Steroid Properties[2] |
| Category | Pharmaceutical Standard, Steroid, Exemestane Impurity | Pharmaffiliates[9] |
Mechanism of Relevance: The Aromatase Inhibition Pathway
To appreciate the context of this impurity, one must understand the mechanism of the parent drug, Exemestane. Exemestane lowers circulating estrogen levels by irreversibly binding to and inactivating the aromatase enzyme, which is responsible for the final step of estrogen biosynthesis.[2][5] This "suicide inhibition" is a cornerstone of endocrine therapy for certain breast cancers.[2] The reference standard, being a structurally related impurity, must be confirmed to be absent or present below a specified threshold in the final drug product to ensure that the observed therapeutic effect is solely attributable to the API and that no unknown toxicological risks are introduced.
Caption: Mechanism of Aromatase Inhibition by Exemestane.
Protocol: Handling and Storage of the Reference Standard
The integrity of a reference standard is contingent upon its proper handling and storage. Failure to adhere to these protocols can lead to degradation, compromising all subsequent analytical results.[10]
4.1 Causality Behind the Protocol: Steroidal compounds, particularly those with hydroxyl groups, can be susceptible to oxidation and thermal degradation. The recommended storage condition of 2-8°C minimizes these degradation pathways, ensuring the long-term stability and purity of the standard.[9] Preventing exposure to moisture (hygroscopicity) and light (photodegradation) is equally critical.
4.2 Step-by-Step Protocol:
-
Receiving and Logging: Upon receipt, immediately inspect the container for damage. Log the certificate of analysis (CoA), lot number, receipt date, and assigned expiration date into your laboratory's reference standard management system.
-
Storage: Store the vial in its original packaging, tightly sealed, in a calibrated refrigerator at 2-8°C .[9]
-
Equilibration: Before opening, remove the vial from the refrigerator and allow it to equilibrate to ambient laboratory temperature for at least 30-60 minutes. This crucial step prevents atmospheric moisture from condensing on the cold powder, which could compromise its purity and mass accuracy.
-
Weighing: Weigh the required amount of standard in a controlled environment (e.g., a weighing glove box with controlled humidity) using a calibrated analytical balance. Perform weighing promptly to minimize exposure to air and light.
-
Resealing and Storage: Immediately after weighing, securely reseal the vial, preferably using paraffin film to reinforce the seal, and return it to the 2-8°C refrigerator.
Protocol: Preparation of Standard Solutions
Accurate solution preparation is fundamental for generating reliable calibration curves and achieving precise quantification.
5.1 Solvent Selection Rationale: While a specific Certificate of Analysis should be consulted for solubility, steroidal structures like this are typically soluble in organic solvents.[2] Acetonitrile and methanol are common choices as they are compatible with reverse-phase HPLC. For a primary stock solution where high concentration is needed, Dimethyl Sulfoxide (DMSO) can be effective, followed by dilution in a mobile-phase compatible solvent.
5.2 Step-by-Step Protocol for a 100 µg/mL Stock Solution:
-
Weighing: Accurately weigh approximately 10 mg of the 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione reference standard into a 100 mL Class A volumetric flask. Record the exact weight.
-
Dissolution: Add approximately 70 mL of HPLC-grade acetonitrile (or methanol). Sonicate for 5-10 minutes to ensure complete dissolution.
-
Dilution to Volume: Allow the solution to return to room temperature. Dilute to the 100 mL mark with the same solvent. Cap and invert the flask at least 15 times to ensure homogeneity.
-
Calculation: Calculate the exact concentration of the stock solution based on the actual weight and the purity stated in the CoA.
-
Exact Conc. (µg/mL) = (Weight (mg) / 100 mL) * (Purity / 100) * 1000
-
-
Storage: Transfer the stock solution to an amber glass vial to protect from light and store in a refrigerator at 2-8°C. Stability under these conditions should be validated, but a typical use period is 1-4 weeks.
-
Working Solutions: Prepare working solutions daily by diluting the stock solution with the mobile phase to the desired concentrations for the calibration curve.
Application in Chromatographic Analysis (Impurity Profiling)
The primary application of this reference standard is for the identification (by retention time) and quantification (by peak area) of the 6β-hydroxymethyl impurity in Exemestane drug substance and product samples.
6.1 Workflow for Impurity Analysis
Caption: General workflow for impurity analysis using a reference standard.
6.2 Example HPLC-UV Protocol for Impurity Profiling (This is a representative method and must be validated for its intended use.)
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm | Provides good retention and separation for moderately non-polar steroid molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and ionization for potential MS detection. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting analytes from the C18 column. |
| Gradient | 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B), 30.1-35 min (30% B) | A gradient is necessary to separate the main API peak from closely eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV/PDA at 246 nm | Steroids with conjugated double bonds, like the androsta-1,4-diene structure, have a strong UV absorbance in this region. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
Analytical Method Validation Framework
Once a method is developed, it must be validated to prove it is fit for its intended purpose, as mandated by regulatory bodies and outlined in ICH Q2(R2) guidelines.[11][12] The reference standard is indispensable for this process.
7.1 Validation Parameters & Protocols
| Parameter | Purpose | Protocol Outline Using the Reference Standard |
| Specificity | To demonstrate that the analytical signal is unequivocally from the analyte of interest. | Spike the Exemestane sample with the 6β-Hydroxymethyl... reference standard and other known impurities. Analyze against an un-spiked sample. Acceptance Criteria: The peak for the impurity is baseline-resolved from Exemestane and all other components. |
| Linearity | To verify a proportional relationship between concentration and detector response. | Prepare a series of at least 5 dilutions of the reference standard (e.g., from 0.1 µg/mL to 5 µg/mL). Inject each and plot peak area vs. concentration. Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value. | Prepare the Exemestane drug product matrix at three concentration levels (e.g., 50%, 100%, 150% of the specification limit) by spiking with known amounts of the reference standard. Analyze in triplicate. Acceptance Criteria: Percent recovery is typically within 80-120% for impurities. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability: Inject one sample solution (e.g., at 100% of the specification limit) six times. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Acceptance Criteria: Relative Standard Deviation (RSD) is typically ≤ 10% for low-level impurities. |
| LOQ/LOD | To determine the lowest concentration that can be reliably quantified/detected. | Limit of Quantitation (LOQ): The lowest concentration on the linearity curve that meets accuracy and precision criteria. Limit of Detection (LOD): Typically determined by a signal-to-noise ratio of 3:1. |
| Range | The interval for which the method is precise, accurate, and linear. | The range is established by confirming that the method meets the acceptance criteria for linearity, accuracy, and precision from the LOQ to 120% of the impurity specification limit.[13] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | Systematically vary method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±5%). Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
References
-
Wang, R., Liu, W., Zhang, J., & Wei, D. (2023). Stereoselective 15α-hydroxylation of androsta-1,4-diene-3,17-dione by Gibberella sp. for efficient production of 15α-OH-ADD. RSC Advances, 13(42), 29693–29701. Available at: [Link]
-
Yao, K., Wang, F., Wei, W., et al. (2014). Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy. PLOS ONE, 9(9), e107612. Available at: [Link]
-
Malaviya, A., & Gomes, J. (2008). Process for Biotransformation of Androsta-4-ene-3,17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD). Methods in Molecular Biology, 452, 429-436. Available at: [Link]
-
Shimadzu. (n.d.). Androsta-1,4-diene-3,17-dione | 897-06-3. Shimadzu Chemistry & Diagnostics. Available at: [Link]
-
Pharmaffiliates. (n.d.). Mixture of 6alpha-Hydroxymethylandrosta-1,4-diene-3,17-dione and 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione. Available at: [Link]
-
Pozo, O. J., De Brabanter, N., Van Eenoo, P., & Deventer, K. (2008). Metabolism of androsta-1,4,6-triene-3,17-dione and detection by gas chromatography/mass spectrometry in doping control. Rapid Communications in Mass Spectrometry, 22(19), 3051-3059. Available at: [Link]
-
Patel, M., & Le, J. K. (2023). Aromatase Inhibitors. In StatPearls. StatPearls Publishing. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Exemestane. PubChem Compound Database. Available at: [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
Geisler, J., & Lønning, P. E. (2005). Aromatase Inhibition: Translation into a Successful Therapeutic Approach. Clinical Cancer Research, 11(8), 2809-2821. Available at: [Link]
-
Wikipedia. (n.d.). Exemestane. Available at: [Link]
-
U.S. Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Available at: [Link]
-
Health Information Associates. (n.d.). Aromatase Inhibitor Use Reporting - Z79.811. Available at: [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). Available at: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Exemestane - Wikipedia [en.wikipedia.org]
- 4. Aromatase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hiacode.com [hiacode.com]
- 6. uspbpep.com [uspbpep.com]
- 7. Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy | PLOS One [journals.plos.org]
- 8. Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Use & Storage of Reference Standards | USP [usp.org]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solution Stability of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione
Welcome to the technical support center for 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Drawing from established principles of steroid chemistry and pharmaceutical formulation, this guide offers troubleshooting protocols and answers to frequently asked questions to ensure the integrity of your experiments.
Understanding the Molecule: A Foundation for Stability
6β-Hydroxymethylandrosta-1,4-diene-3,17-dione is a steroid derivative featuring a core structure susceptible to several degradation pathways. Its stability in solution is influenced by its chemical motifs: an α,β-unsaturated ketone in the A-ring, a hydroxymethyl group at the 6β position, and a second ketone at the 17-position. Understanding these reactive sites is paramount to preventing degradation.
The conjugated system of the A-ring is prone to photodegradation and oxidative attack, while the hydroxymethyl group can undergo oxidation. The overall structure may also be susceptible to pH-dependent rearrangements and hydrolysis under certain conditions.
Troubleshooting Guide: A Proactive Approach to Degradation
This section addresses common issues encountered during the handling of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione in solution, presented in a question-and-answer format.
Issue 1: Rapid degradation of the compound is observed in my aqueous solution, even when stored at low temperatures.
-
Question: What are the likely causes of this rapid degradation, and how can I mitigate it?
-
Answer: Rapid degradation in aqueous solutions, even at low temperatures, often points to oxidative stress or pH instability. The α,β-unsaturated ketone system is particularly susceptible to oxidation.
Diagnostic Workflow:
-
pH Measurement: Immediately measure the pH of your solution. Steroids can exhibit poor stability in highly acidic or alkaline conditions.
-
Headspace Analysis: Consider the amount of headspace in your storage vial. A large air-filled headspace can contribute to oxidative degradation.
-
Solvent Purity: Ensure the water used is of high purity (e.g., Milli-Q or WFI) and free from metal ion contaminants, which can catalyze oxidation.
Resolution Protocol:
-
pH Control: Utilize a buffering agent to maintain the pH of the solution within a stable range, typically between 4 and 7 for many steroids.[1] Citrate and phosphate buffers are common choices in parenteral formulations.[2][3]
-
Inert Atmosphere: Purge the solution and the vial headspace with an inert gas like nitrogen or argon before sealing to displace oxygen.
-
Antioxidants: Incorporate antioxidants into your formulation. Common choices for aqueous parenteral solutions include sodium metabisulfite, ascorbic acid, and monothioglycerol.[4]
-
Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like edetate disodium (EDTA) to sequester metal ions.
-
Issue 2: I'm observing the appearance of unknown peaks in my HPLC chromatogram during a stability study.
-
Question: How can I identify these unknown peaks and prevent their formation?
-
Answer: The appearance of new peaks in your chromatogram is a clear indication of degradation. A systematic approach involving forced degradation studies can help identify the nature of these degradants and their formation pathways.
Forced Degradation Protocol:
-
Acid/Base Hydrolysis: Expose the compound to dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at elevated temperatures. This will reveal susceptibility to hydrolysis and pH-driven rearrangements.
-
Oxidative Degradation: Treat the solution with a peroxide solution (e.g., 3% H₂O₂) to simulate oxidative stress.
-
Photodegradation: Expose the solution to UV and visible light to assess its photostability. The conjugated diene system in the A-ring is a likely chromophore that can absorb light and trigger degradation.[5]
-
Thermal Degradation: Store the solution at elevated temperatures in the dark to evaluate thermal lability.
By analyzing the chromatograms from these stress conditions, you can often tentatively identify the degradation products and, more importantly, the conditions that accelerate their formation. This knowledge is crucial for developing a stability-indicating analytical method.[6][7][8]
Prevention Strategies:
-
Based on the forced degradation results, implement the appropriate control measures as outlined in Issue 1 (e.g., pH control for hydrolytic instability, antioxidants for oxidative degradation, and light protection for photolability).
-
Issue 3: The compound is precipitating out of my organic solvent-based solution.
-
Question: What factors could be causing this precipitation, and what are my options for improving solubility?
-
Answer: Precipitation from an organic solvent can be due to temperature changes, solvent evaporation, or the use of a suboptimal solvent system.
Troubleshooting Steps:
-
Temperature Fluctuation: Check for any significant temperature drops during storage or handling that could decrease solubility.
-
Solvent Evaporation: Ensure your storage container is tightly sealed to prevent solvent evaporation, which would increase the concentration of the compound beyond its solubility limit.
-
Solvent Polarity: The polarity of the solvent plays a critical role. While non-polar solvents might seem appropriate for a steroid backbone, the hydroxymethyl group adds polarity.
Solubility Enhancement Strategies:
-
Co-solvents: Employ a co-solvent system. For injectable steroid formulations, common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2][9]
-
Alternative Solvents: Explore other pharmaceutically acceptable solvents. For example, some steroid hormones can be dissolved in ethyl lactate or benzyl alcohol.[9]
-
Surfactants: In some cases, non-ionic surfactants like Polysorbate 80 can be used to improve and maintain solubility.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione?
A1: For optimal stability, a stock solution should be prepared in a suitable organic solvent like ethanol or acetonitrile, stored at -20°C or below, and protected from light. The container should be tightly sealed and the headspace minimized or purged with an inert gas.
Q2: Can I use a simple UV spectrophotometer to assess the stability of this compound?
A2: While a UV spectrophotometer can detect a decrease in the concentration of the parent compound due to its chromophoric α,β-unsaturated ketone system, it is not a stability-indicating method. It cannot separate the parent compound from its degradation products, which may have similar UV absorbance. A validated stability-indicating HPLC method is the standard for accurately quantifying the compound and its degradants.[6][7][8]
Q3: Are there any specific buffer salts I should avoid?
A3: While common buffers like citrate and phosphate are generally well-tolerated, it is crucial to assess the compatibility of any buffer with your specific formulation. Some buffers can interact with other excipients or the drug molecule itself, potentially affecting stability.[10][11] Always conduct compatibility studies with your chosen buffer system.
Q4: How does the 6β-hydroxymethyl group influence the stability of the molecule compared to its parent compound, androsta-1,4-diene-3,17-dione (ADD)?
A4: The primary hydroxyl group at the 6β position introduces an additional site for potential oxidation to an aldehyde or a carboxylic acid. This is a degradation pathway that would not be present in the parent compound, ADD. Therefore, when formulating solutions of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione, particular attention should be paid to mitigating oxidative stress.
Visualizing Degradation and Mitigation
To better understand the potential degradation pathways and the strategic points of intervention, the following diagrams are provided.
Caption: Potential degradation pathways for 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione.
Caption: A workflow for systematically improving solution stability.
Data Summary for Formulation Development
The following table provides a summary of common excipients used in parenteral steroid formulations that can be considered for improving the stability of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione.
| Excipient Category | Examples | Typical Concentration Range | Purpose |
| Buffering Agents | Sodium Citrate, Sodium Phosphate | 10-50 mM | Maintain optimal pH for stability |
| Antioxidants | Sodium Metabisulfite, Ascorbic Acid | 0.01-0.1% | Prevent oxidative degradation |
| Chelating Agents | Edetate Disodium (EDTA) | 0.01-0.05% | Sequester metal ions that catalyze oxidation |
| Co-solvents | Propylene Glycol, Ethanol, PEG 300/400 | 10-50% (v/v) | Enhance and maintain solubility |
| Surfactants | Polysorbate 80, Polysorbate 20 | 0.01-0.1% | Improve wetting and prevent precipitation |
References
-
Bjelaković, G., et al. (2004). Antioxidants versus corticosteroids in the treatment of severe alcoholic hepatitis--a randomised clinical trial. Journal of Hepatology, 41(4), 634-641. [Link]
- Ansel, H. C., & Prince, S. J. (2018). Ansel's Pharmaceutical Dosage Forms and Drug Delivery Systems. Lippincott Williams & Wilkins.
- Chaudhari, M. B., et al. (2015). Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. Journal of Pharmaceutical Sciences and Research, 7(8), 536.
-
Stavber, S., & Zupan, M. (2005). Thionation of Some α,β-Unsaturated Steroidal Ketones. Molecules, 10(3), 679-688. [Link]
-
Clark, J. (2023). Hydrolysis of esters. Chemguide. [Link]
- Bundgaard, H., & Larsen, C. (1984). The Effects of Some Solid Buffering Agents in Aqueous Suspension on Prednisolone. Journal of Pharmacy and Pharmacology, 36(1), 16-20.
-
Chen, K., et al. (2024). Recent developments in the enzymatic modifications of steroid scaffolds. Organic & Biomolecular Chemistry, 22(16), 3045-3065. [Link]
- Miescher, K., & Wettstein, A. (1958). Injectable steroid hormone preparations and method of making same. U.S. Patent No. 2,840,508. Washington, DC: U.S.
-
Schaffner, K. (1966). ON PHOTOCHEMICAL TRANSFORMATIONS OF STEROIDS. Pure and Applied Chemistry, 13(4), 497-512. [Link]
-
Pharmaguideline. (2012). Parenteral Added Substances. [Link]
- Williams, J. R., et al. (1979). Photodegradation of Prednisolone under UVB solar irradiation. Role of ROS-photogenerated in the degradation mechanism. Journal of the American Chemical Society, 101(17), 5019-5025.
-
Barnes, P. J. (2010). Oxidative Stress Promotes Corticosteroid Insensitivity in Asthma and COPD. Journal of Allergy and Clinical Immunology, 125(5), 969-975. [Link]
-
Singh, S., et al. (2011). Formulation and Evaluation of Pharmaceutically Equivalent Parenteral Depot Suspension of Methyl Prednisolone Acetate. Indian Journal of Pharmaceutical Sciences, 73(4), 401-407. [Link]
-
Kirk, D. N., & Yeoh, B. L. (1983). Steroids and related products. XLVI. The regiospecific alpha-hydroxymethylation of saturated carbonyl compounds via preformed enolate ions. An improved synthesis of 17-hdyroxymethyl 20-keto steroids. Journal of the Chemical Society, Perkin Transactions 1, 2945-2949. [Link]
-
Sultana, N., et al. (2012). Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations. Chemistry Central Journal, 6(1), 97. [Link]
- Tichý, M. (1993). Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds.
-
LibreTexts. (2023). The Hydrolysis of Esters. [Link]
- Manning, M. C., et al. (1989). Stability of protein pharmaceuticals. Pharmaceutical research, 6(11), 903-918.
-
LibreTexts. (2021). 17.6: α,β-Unsaturated Aldehydes and Ketones. [Link]
- Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32.
-
Sadowska, A. M., et al. (2007). Glucocorticosteroids as antioxidants in treatment of asthma and COPD. New application for an old medication?. Steroids, 72(1), 1-6. [Link]
-
Hochberg, R. B. (1998). Biological Esterification of Steroids. Endocrine Reviews, 19(3), 331-348. [Link]
- Cardone, D. A., & Tallia, A. F. (2002). Corticosteroid Injections of Joints and Soft Tissues. American Family Physician, 66(2), 283-288.
-
Lhiaubet-Vallet, V., et al. (2010). Photodegradation of prednisolone under UVB solar irradiation. Role of photogenerated ROS in the degradation mechanism. Photochemical & Photobiological Sciences, 9(4), 546-553. [Link]
- Patel, D. J., et al. (2024). Stability Indicating RP-HPLC Method development and validation for estimation of Dexamethasone in Tablet dosage form. International Journal of Novel Research and Development, 9(6), b963-b972.
-
Powell, M. F., et al. (1991). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PDA journal of pharmaceutical science and technology, 45(5), 222-228. [Link]
-
Chang, L., et al. (2016). Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose. Journal of pharmaceutical sciences, 105(1), 108-116. [Link]
-
Philipp, B. (n.d.). Metabolism of steroid compounds. University of Münster. [Link]
- Piper, T., et al. (2011). Investigations on the deconjugation processes of conjugated urinary steroids during degradation with 18O labelled water. Recent advances in doping analysis, 19, 298-301.
-
Ashland. (n.d.). Parenteral excipients. [Link]
- Garidel, P., & Bassarab, S. (2007). Effects of pH and Buffer Concentration on the Thermal Stability of Etanercept Using DSC and DLS. Journal of Pharmaceutical Sciences, 96(10), 2634-2646.
-
Medscape. (2024). Corticosteroid Injections of Joints and Soft Tissues. [Link]
-
Mandal, A. (2019). How to Reduce the Oxidation of Therapeutic Proteins. News-Medical.Net. [Link]
-
Wikipedia. (2023). α,β-Unsaturated carbonyl compound. [Link]
-
Lee, H. J., et al. (1990). In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species. Journal of pharmaceutical sciences, 79(10), 914-918. [Link]
- Rao, J. R., et al. (2016). Development and Validation of an RP-HPLC Method for Estimation of Prednisolone and its Degradation Products in Tablets. ECronicon, 2(4), 481-490.
-
Kim, D., et al. (2023). The Effect of Comprehensive and Integrative Medical Services on Patients with Degenerative Lumbar Spinal Stenosis: A Randomized Controlled Study. Journal of Clinical Medicine, 12(13), 4287. [Link]
- Horinouchi, T., et al. (2019). Comprehensive summary of steroid metabolism in Comamonas testosteroni TA441: entire degradation process of basic four rings and removal of C12 hydroxyl group. Applied and environmental microbiology, 85(13), e00593-19.
- Franchini, C., & Dufour, A. (2000). The Effect of Buffers on Protein Conformational Stability. Journal of Pharmaceutical Sciences, 89(7), 839-854.
- Cole, B. J., et al. (2011). Injectable Corticosteroids in Modern Practice. The Journal of the American Academy of Orthopaedic Surgeons, 19(Supplement 1), S1-S8.
-
Adams, E., et al. (2022). Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream. Acta Chromatographica, 35(1), 1-9. [Link]
- Wang, Y., et al. (2025). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Analytical Methods.
- Tothova, L., et al. (2007). Effects of anabolic steroids and antioxidant vitamins on ethanol-induced tissue injury. General physiology and biophysics, 26(4), 272-280.
- Apte, S. P., & Ugwu, S. O. (2003). Excipients in Parenteral Drug Products. Center for Research on Complex Generics.
-
LibreTexts. (2022). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]
-
Li, S., et al. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Biotechnology and bioengineering, 48(5), 490-500. [Link]
-
Hotha, K. K., et al. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. American Journal of Analytical Chemistry, 11(4), 147-171. [Link]
-
Chang, L., et al. (2016). Effect of Buffer Salts on Physical Stability of Lyophilized and Spray-Dried Protein Formulations Containing Bovine Serum Albumin and Trehalose. Journal of pharmaceutical sciences, 105(1), 108-116. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
-
Graham, M. R., et al. (2009). Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues. Journal of pharmaceutical and biomedical analysis, 50(5), 962-968. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Formulation and Evaluation of Pharmaceutically Equivalent Parenteral Depot Suspension of Methyl Prednisolone Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parenteral Added Substances | Pharmaguideline [pharmaguideline.com]
- 5. Photodegradation of prednisolone under UVB solar irradiation. Role of photogenerated ROS in the degradation mechanism - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. US2840508A - Injectable steroid hormone preparations and method of making same - Google Patents [patents.google.com]
- 10. Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
pH stability testing for 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione
Answering the user's request.## Technical Support Center: pH Stability Testing for 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the pH stability testing of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione. It is designed to offer both foundational knowledge and practical troubleshooting advice to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione and why is pH stability testing critical for this compound?
6β-Hydroxymethylandrosta-1,4-diene-3,17-dione is a steroidal compound, a derivative of Androsta-1,4-diene-3,17-dione (ADD), which is a key intermediate in the synthesis of various steroid hormones.[1] Its molecular formula is C₂₀H₂₆O₃ and it has a molecular weight of 314.43 g/mol .[2] Given its potential role in pharmaceutical development, understanding its stability is paramount.
The purpose of stability testing is to see how the quality of a drug substance changes over time under various environmental factors, including pH.[3][4] The pH of the environment can dramatically influence the stability of pharmaceutical compounds, potentially causing degradation through mechanisms like hydrolysis or oxidation.[5][6] For a drug candidate, this is critical because instability can lead to loss of potency, formation of toxic byproducts, and reduced bioavailability. Therefore, pH stability studies are essential for developing a stable formulation, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[7][8]
Q2: Which structural features of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione are most susceptible to pH-mediated degradation?
The structure of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione contains several moieties that could be susceptible to pH-dependent degradation:
-
A-Ring Dienone System: The conjugated α,β-unsaturated ketone system in the A-ring (at positions 1, 4, and 3) is electronically complex and can be susceptible to rearrangements or additions under strongly acidic or basic conditions.
-
C17-Ketone: The ketone at the C-17 position can undergo reactions such as enolization, which could lead to epimerization or other rearrangements, particularly under basic conditions.
-
6β-Hydroxymethyl Group: This primary alcohol group could be susceptible to elimination reactions, especially under acidic conditions with heating, potentially forming a new double bond (e.g., at the 6-7 position). It could also be prone to oxidation, although this is typically mediated by oxidizing agents rather than pH alone.
Understanding these potential liabilities is the first step in designing a robust forced degradation study.
Q3: What is a "forced degradation" or "stress testing" study, and how does it apply here?
Forced degradation, also known as stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[7] These stress conditions typically include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[9][10]
The primary goals of forced degradation are:
-
To Identify Degradation Pathways: It helps elucidate the likely degradation products of the molecule, which provides insight into its intrinsic stability.[6][11]
-
To Develop Stability-Indicating Methods: The process generates degradation products necessary to demonstrate the specificity of an analytical method (typically HPLC). A stability-indicating method is one that can accurately measure the active ingredient without interference from any degradants, impurities, or excipients.[7]
According to ICH guideline Q1A, stress testing is a mandatory part of the drug development process to reveal the intrinsic stability characteristics of the molecule.[4]
Q4: How should I address the low aqueous solubility of this steroid during pH stability testing?
Steroidal compounds like 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione often exhibit poor water solubility.[12] This presents a significant challenge for conducting hydrolysis studies in purely aqueous buffers. To overcome this, the use of a co-solvent is necessary.
Recommended Approach:
-
Prepare a concentrated stock solution of the compound in an organic solvent in which it is freely soluble (e.g., acetonitrile or methanol).
-
Add a small, precise volume of this stock solution to the pre-heated pH buffer to start the experiment.
-
The final concentration of the organic co-solvent should be kept as low as possible (ideally ≤5%) to minimize its impact on the reaction kinetics while ensuring the compound remains fully dissolved.
-
It is crucial to run a control sample of the compound in the co-solvent/water mixture (at neutral pH) to account for any degradation not caused by the acidic or basic conditions.
Q5: What is the appropriate analytical method for quantifying the compound and its degradants?
The most suitable analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method must be developed and validated.
Key characteristics of a stability-indicating HPLC method:
-
Specificity: The ability to resolve the parent peak from all potential degradation products. This is confirmed using samples from the forced degradation studies.
-
Linearity, Accuracy, and Precision: The method must demonstrate these characteristics over a defined concentration range.
-
Sensitivity: The limits of detection (LOD) and quantitation (LOQ) for the parent compound and its major degradants should be established.
For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates out of solution during the experiment. | The concentration of the compound exceeds its solubility in the buffer/co-solvent mixture. The co-solvent percentage is too low. | Decrease the initial concentration of the compound. Increase the percentage of the organic co-solvent slightly (e.g., from 5% to 10%), but be consistent across all samples. Ensure the buffer is pre-heated to the reaction temperature before adding the stock solution. |
| Mass balance is poor (<95%). | A degradant is not UV-active or has a very different extinction coefficient. The degradant is not being eluted from the HPLC column. The compound or a degradant is adsorbing to the sample vial surface. | Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) to look for non-chromophoric degradants. Modify the HPLC gradient to include a stronger solvent wash at the end. Use silanized glass vials or polypropylene vials to minimize adsorption. |
| No significant degradation is observed, even under harsh conditions (e.g., 1N HCl at 80°C). | The compound is highly stable under these conditions. The study duration is too short. The compound did not fully dissolve. | Increase the stressor concentration or temperature. Extend the duration of the study with additional time points. Visually inspect the solution for any undissolved material before and after the experiment. |
| HPLC peak shape for the parent or degradant is poor (e.g., tailing, fronting). | The pH of the mobile phase is inappropriate for the analyte. The column is degrading or contaminated. Secondary interactions are occurring between the analyte and the column stationary phase. | Adjust the mobile phase pH. Use a new column or flush the existing one. Add a competing agent (e.g., a small amount of triethylamine for basic compounds) to the mobile phase if secondary interactions are suspected. |
| Results are not reproducible between experiments. | Inconsistent solution preparation. Inaccurate temperature control in the heating block/water bath. Buffer capacity was exceeded or buffer degradation occurred. | Use calibrated volumetric flasks and pipettes for all preparations. Validate the temperature of your heating apparatus with a calibrated thermometer. Prepare fresh buffers for each experiment and ensure the starting pH is correct after adding the compound's stock solution. |
Experimental Protocols & Methodologies
Preparation of Buffers and Solutions
It is essential to use buffers that are stable at the test temperatures. The following are recommended starting points.
| Target pH | Buffer System | Preparation |
| 1.2 | Hydrochloric Acid | 8.5 mL of concentrated HCl diluted to 1 L with deionized water. Adjust pH with 1N HCl or 1N NaOH if necessary. |
| 4.5 | Acetate Buffer | Dissolve 2.99 g of sodium acetate trihydrate and 1.66 mL of glacial acetic acid in 1 L of deionized water. Adjust pH. |
| 7.4 | Phosphate Buffer | Dissolve 2.38 g of disodium hydrogen phosphate, 0.19 g of potassium dihydrogen phosphate, and 8.0 g of NaCl in 1 L of deionized water. Adjust pH. |
| 10.0 | Borate Buffer | Dissolve 3.1 g of boric acid and 3.7 g of potassium chloride in 1 L of deionized water. Adjust pH to 10.0 with 1N NaOH. |
Stock Solution: Prepare a 1.0 mg/mL stock solution of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione in HPLC-grade acetonitrile.
Forced Hydrolysis Experimental Workflow
This workflow outlines the core steps for conducting the pH stability study, guided by ICH principles.[4][13]
Caption: Workflow for pH Stability Forced Degradation Study.
Suggested HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm (based on the dienone chromophore)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Note: This method is a starting point and must be optimized and validated for your specific application.
Data Interpretation & Potential Degradation Pathways
The primary output of the study will be the percentage of the parent compound remaining at each time point for each pH condition. This data can be used to determine the degradation kinetics (e.g., zero-order or first-order) and calculate the rate constant (k) at each pH. A plot of log(k) versus pH often reveals the pH of maximum stability.
The diagram below illustrates the logical relationship between the experimental inputs and the potential outcomes, helping to conceptualize the degradation process.
Caption: Relationship between Stress Conditions and Degradation.
By systematically applying these principles and protocols, researchers can generate high-quality, reliable pH stability data for 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione, a critical step in its journey through the drug development pipeline.
References
-
Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy. PLOS. Available from: [Link]
-
Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD). PubMed. Available from: [Link]
-
Chemical Properties of Androsta-1,4-dien-6«beta»-ol-3,17-dione,tris-TMS. Cheméo. Available from: [Link]
-
pH for Stability Testing and Analysis. Hudson Lab Automation. Available from: [Link]
-
Q1A(R2) Guideline. ICH. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
Metabolism of androsta-1,4,6-triene-3,17-dione and detection by gas chromatography/mass spectrometry in doping control. PubMed. Available from: [Link]
-
Rerouting phytosterol degradation pathway for directed androst-1,4-diene-3,17-dione microbial bioconversion. National Institutes of Health (NIH). Available from: [Link]
-
(PDF) Rerouting phytosterol degradation pathway for directed androst-1,4-diene-3,17-dione microbial bioconversion. ResearchGate. Available from: [Link]
-
Determination of pH Stability by UPLC-MS/MS. Waters Corporation. Available from: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
-
Mixture of 6alpha-Hydroxymethylandrosta-1,4-diene-3,17-dione and 6beta... Pharmaffiliates. Available from: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]
-
Rerouting phytosterol degradation pathway for directed androst-1,4-diene-3,17-dione microbial bioconversion. OUCI. Available from: [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. ICH. Available from: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available from: [Link]
-
Characterization of the pH‐dependent protein stability of 3α‐hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry. National Institutes of Health (NIH). Available from: [Link]
-
Stereoselective 15α-hydroxylation of androsta-1,4-diene-3,17-dione by Gibberella sp. for efficient production of 15α-OH-ADD an. ResearchGate. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available from: [Link]
-
Metabolism, excretion and detection of androst-4-ene-3,6,17- trione. Available from: [Link]
-
The Importance of Stability Testing and Degradation Studies in Pharmaceutical Science. Available from: [Link]
-
ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available from: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]
-
Time-dependent inactivation of aromatase by 6-alkylandrosta-1,4-diene-3,17-diones. Effects of length and configuration of 6-alkyl group. PubMed. Available from: [Link]
Sources
- 1. Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. snscourseware.org [snscourseware.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Androsta-1,4-diene-3,17-dione | 897-06-3 [chemicalbook.com]
- 13. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative In Vitro Analysis of Aromatase Inhibitors: 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione versus Anastrozole
A Senior Application Scientist's Guide to Understanding Steroidal vs. Non-Steroidal Aromatase Inhibition
For researchers and drug development professionals in oncology and endocrinology, the inhibition of aromatase, the key enzyme in estrogen biosynthesis, remains a cornerstone of therapeutic strategies against hormone-receptor-positive breast cancer. This guide provides an in-depth in vitro comparison of two distinct aromatase inhibitors: the steroidal compound 6β-hydroxymethylandrosta-1,4-diene-3,17-dione and the non-steroidal drug Anastrozole. We will delve into their mechanisms of action, present comparative efficacy data from in vitro studies, and detail the experimental protocols essential for their evaluation.
Introduction: The Two Faces of Aromatase Inhibition
Aromatase inhibitors are broadly classified into two categories based on their chemical structure and mechanism of action: steroidal and non-steroidal inhibitors.
-
Steroidal Aromatase Inhibitors , such as 6β-hydroxymethylandrosta-1,4-diene-3,17-dione, are analogs of the natural substrate for aromatase, androstenedione. These compounds typically act as irreversible or "suicide" inhibitors.
-
Non-Steroidal Aromatase Inhibitors , exemplified by Anastrozole, possess a non-steroidal chemical scaffold. They generally function as reversible, competitive inhibitors of the aromatase enzyme.
This guide will dissect the nuances of these two inhibitory approaches through a focused comparison of 6β-hydroxymethylandrosta-1,4-diene-3,17-dione and Anastrozole.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference in the chemical nature of these two compounds dictates their distinct interactions with the aromatase enzyme.
6β-Hydroxymethylandrosta-1,4-diene-3,17-dione: The Irreversible Inactivator
As a steroidal aromatase inhibitor, 6β-hydroxymethylandrosta-1,4-diene-3,17-dione's mechanism is rooted in its structural similarity to androstenedione. It binds to the active site of the aromatase enzyme and undergoes a series of enzymatic transformations. However, unlike the natural substrate, this process generates a reactive intermediate that forms a covalent bond with the enzyme, leading to its irreversible inactivation. This "suicide inhibition" mechanism ensures a prolonged duration of action, as the cell must synthesize new enzyme to restore aromatase activity. This compound is a metabolite of Exemestane, another well-known irreversible steroidal aromatase inhibitor[1].
Anastrozole: The Reversible Competitor
Anastrozole, a third-generation non-steroidal aromatase inhibitor, operates through a different principle. It reversibly binds to the heme iron atom of the cytochrome P450 unit of the aromatase enzyme, thereby competitively inhibiting the binding of the natural androgen substrates[2]. Because this interaction is reversible, the inhibitory effect of Anastrozole is dependent on its concentration in the vicinity of the enzyme. Anastrozole is highly selective for aromatase and does not significantly affect other steroidogenic enzymes[3].
Head-to-Head In Vitro Comparison: Potency and Efficacy
Direct comparative in vitro studies between 6β-hydroxymethylandrosta-1,4-diene-3,17-dione and Anastrozole are limited. However, by examining data from studies using similar experimental systems, we can draw valuable insights into their relative potencies.
| Compound | Inhibitor Class | Mechanism of Action | Assay System | IC50 Value | Reference |
| 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione | Steroidal | Irreversible Inactivation | Human Placental Aromatase | 295 nM | [1] |
| Anastrozole | Non-Steroidal | Reversible Competition | MCF-7aro cells (cell-based) | >500 nM* | [4] |
In this particular study, an IC50 was not reached at the tested concentrations, suggesting lower potency in this specific cell-based assay compared to cell-free assays.
It is crucial to acknowledge that a direct comparison of IC50 values across different assay systems (cell-free vs. cell-based) can be misleading due to variations in experimental conditions, such as substrate concentration and the presence of cellular membranes that may affect compound permeability. However, the available data suggests that while 6β-hydroxymethylandrosta-1,4-diene-3,17-dione is a potent inhibitor, it is less so than its parent compound, Exemestane (IC50 of 27 nM in the same study)[1]. Newer generation non-steroidal inhibitors like Anastrozole are known to inhibit aromatase activity by over 96% in vivo[5].
Experimental Protocols: A Guide to In Vitro Aromatase Inhibition Assays
The following are detailed methodologies for key in vitro assays used to evaluate the efficacy of aromatase inhibitors. These protocols are designed to be self-validating by including appropriate controls.
Human Placental Microsomal Aromatase Activity Assay (Cell-Free)
This assay provides a direct measure of the inhibitor's effect on the enzymatic activity of aromatase.
Principle: This radiometric assay measures the conversion of a radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione) to estrogen. The release of ³H₂O during the aromatization process is proportional to the enzyme activity.
Step-by-Step Methodology:
-
Preparation of Microsomes: Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing the aromatase enzyme.
-
Reaction Mixture: In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (pH 7.4)
-
NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound (at various concentrations) or vehicle control
-
Human placental microsomes
-
-
Initiation of Reaction: Add the radiolabeled substrate, [1β-³H]-androstenedione, to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution of chloroform.
-
Separation of ³H₂O: Vortex the mixture and centrifuge to separate the aqueous and organic phases. The ³H₂O will be in the aqueous phase.
-
Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Self-Validation System:
-
Positive Control: Include a known aromatase inhibitor (e.g., Letrozole or Anastrozole) to confirm assay sensitivity.
-
Negative Control: A vehicle-only control establishes the baseline aromatase activity.
-
Boiled Enzyme Control: A control with heat-inactivated microsomes is used to determine the background signal.
MCF-7 Cell-Based Aromatase Activity and Cell Viability Assay
This assay assesses the inhibitor's ability to block androgen-dependent proliferation of estrogen receptor-positive breast cancer cells.
Principle: MCF-7 breast cancer cells, which endogenously express aromatase, are cultured in an estrogen-deprived medium supplemented with an androgen substrate (e.g., testosterone). Aromatase inhibitors will block the conversion of testosterone to estradiol, thereby inhibiting cell proliferation.
Step-by-Step Methodology:
-
Cell Culture: Culture MCF-7 cells in a standard growth medium. For the experiment, switch to a phenol red-free medium (as phenol red has weak estrogenic activity) supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.
-
Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Replace the medium with the experimental medium containing:
-
Testosterone (as the aromatase substrate)
-
Test compound (at various concentrations) or vehicle control
-
-
Incubation: Incubate the cells for a period of 5-7 days to allow for cell proliferation.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the testosterone-only control. Determine the IC50 value.
Self-Validation System:
-
Positive Control: A known aromatase inhibitor (e.g., Letrozole) should be included.
-
Negative Controls:
-
Cells with testosterone only (maximum proliferation).
-
Cells with vehicle only (baseline proliferation).
-
-
Estradiol Control: A condition with estradiol supplementation will confirm that the cells are responsive to estrogenic stimulation.
Visualization of Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the aromatase inhibition pathway and a typical experimental workflow.
Caption: Mechanisms of steroidal and non-steroidal aromatase inhibition.
Sources
- 1. epa.gov [epa.gov]
- 2. Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) | Abcam [abcam.com]
- 3. turkjps.org [turkjps.org]
- 4. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anastrozole--a new generation in aromatase inhibition: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of steroidal active pharmaceutical ingredients (APIs), the rigorous validation of purity is not merely a procedural formality but a cornerstone of scientific integrity and patient safety. This guide provides an in-depth comparison of analytical methodologies for ascertaining the purity of synthesized 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione, a critical intermediate in the synthesis of various therapeutic agents. As a Senior Application Scientist, my objective is to equip you with the rationale behind experimental choices and to present a framework for a self-validating analytical workflow.
The Imperative of Purity in Steroidal Intermediates
6β-Hydroxymethylandrosta-1,4-diene-3,17-dione is a pivotal precursor in the synthesis of various steroidal drugs. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Even minute impurities can lead to downstream synthetic challenges, altered pharmacological activity, and potential toxicity. Therefore, a robust analytical strategy to ensure the purity of this intermediate is paramount.
A Comparative Overview of Analytical Techniques
The choice of analytical technique for purity validation is dictated by the physicochemical properties of the analyte and the potential impurities. For 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione, a multifaceted approach is recommended to provide a comprehensive purity profile.
| Technique | Principle | Strengths | Weaknesses | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution for separating closely related compounds, including stereoisomers. Quantitative accuracy and precision. Non-destructive. | May require method development to achieve optimal separation. | Primary method for purity and impurity quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity. Provides structural information for impurity identification. | Requires derivatization for non-volatile steroids, which can introduce artifacts. High temperatures can cause degradation of thermolabile compounds. | Confirmatory identification of volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information for the main component and impurities. Can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret. | Structural confirmation and identification of major impurities. |
| Elemental Analysis (CHNS/O) | Combustion of the sample to convert elements into gaseous forms for quantification. | Provides the elemental composition of the compound, confirming its empirical formula. | Does not provide information on the nature of impurities. Insensitive to isomeric impurities. | Confirmation of the elemental composition and overall purity. |
Recommended Analytical Workflow
A sequential and logical application of these techniques ensures a thorough and reliable purity assessment. The following workflow is proposed as a robust strategy for validating the purity of synthesized 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione.
Caption: A logical workflow for the comprehensive purity validation of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is adapted from established protocols for the analysis of structurally similar steroids, such as Exemestane, and is designed to separate 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione from its potential impurities, including the 6α-isomer.[1][2][3][4][5]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of methanol and water (e.g., 50:50 v/v). The exact ratio may need to be optimized for best separation.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 249 nm[1]
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione.
-
Dissolve in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters (as per ICH Q2(R1) Guidelines): [6][7][8][9]
-
Specificity: Demonstrate the ability to resolve the main peak from potential impurities, including the 6α-isomer and starting materials. This can be achieved by spiking the sample with known impurities.
-
Linearity: Establish a linear relationship between the peak area and the concentration of the analyte over a defined range (e.g., 50-150% of the expected concentration).
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the repeatability and intermediate precision of the method by performing multiple analyses on the same sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. For non-volatile steroids, derivatization is typically required.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
Derivatization (if necessary):
-
Silylation is a common derivatization technique for steroids, replacing active hydrogens with trimethylsilyl (TMS) groups to increase volatility.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)
-
Carrier Gas: Helium
-
Temperature Program: An optimized temperature gradient to separate the components.
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan a suitable mass range to detect the molecular ions and fragmentation patterns of the analyte and potential impurities.
Rationale: The fragmentation patterns obtained from EI-MS provide a "fingerprint" for each compound, allowing for confident identification by comparison to spectral libraries or through interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the synthesized compound and for identifying and quantifying significant impurities.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Analysis:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The chemical shifts, splitting patterns, and integration of the signals are used for structural elucidation.
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, providing definitive structural assignment.
Expected Spectral Features: The presence of the hydroxymethyl group at the 6β position will give rise to characteristic signals in both the ¹H and ¹³C NMR spectra, distinguishing it from the 6α isomer and other potential impurities.[10][11][12][13][14]
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and sulfur in a sample, which is then compared to the theoretical values for the expected molecular formula.[15][16][17]
Instrumentation:
-
CHNS/O Analyzer
Procedure:
-
A small, accurately weighed amount of the sample is combusted in a high-temperature furnace.
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.
Acceptance Criteria: The experimentally determined percentages of each element should be within a narrow range (typically ±0.4%) of the theoretical values for C₂₀H₂₆O₃.
Conclusion
A multi-tiered analytical approach, leveraging the strengths of orthogonal techniques, is essential for the robust validation of the purity of synthesized 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione. HPLC serves as the primary tool for quantitative purity assessment, while GC-MS and NMR provide invaluable information for impurity identification and structural confirmation. Elemental analysis offers a final, fundamental check of the compound's composition. By implementing this comprehensive strategy, researchers and drug developers can ensure the quality and integrity of this critical steroidal intermediate, thereby safeguarding the subsequent stages of drug development and, ultimately, patient safety.
References
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Rapid Analytical Method Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Exemestane and Genistein with Specific Application in Lipid-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Application Research of Elemental Analysis (EA) in Drug Development and Quality Control - Oreate AI Blog [oreateai.com]
- 16. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 17. smithers.com [smithers.com]
Navigating Steroid Analysis: A Comparative Guide to the Cross-Reactivity of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione in Immunoassays
For researchers, clinical chemists, and professionals in drug development and anti-doping, the accurate quantification of steroid hormones and their metabolites is paramount. The choice of analytical methodology can significantly impact the reliability of results, with immunoassays and mass spectrometry-based methods presenting a trade-off between throughput and specificity. This guide provides an in-depth comparison of these techniques, focusing on the potential cross-reactivity of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione, a metabolite of the synthetic anabolic androgenic steroid metandienone, in immunoassays.
The Challenge of Specificity in Steroid Immunoassays
Immunoassays are a cornerstone of clinical and research laboratories due to their high throughput and ease of use.[1] These methods rely on the specific binding of an antibody to its target antigen. However, the Achilles' heel of steroid immunoassays is the potential for cross-reactivity, where the antibody binds to structurally similar, non-target molecules.[1][2][3] This is particularly problematic in the analysis of steroids, a class of molecules characterized by a common four-ring core structure.
Compounds that exhibit cross-reactivity in steroid hormone immunoassays generally share a high degree of structural similarity with the target hormone.[1][3] This can lead to falsely elevated results, confounding clinical diagnoses and research outcomes. Several anabolic steroids have been shown to cause clinically significant false positives in testosterone immunoassays.[2][3]
6β-Hydroxymethylandrosta-1,4-diene-3,17-dione: A Case Study in Potential Cross-Reactivity
6β-Hydroxymethylandrosta-1,4-diene-3,17-dione is a metabolite of metandienone (also known as Dianabol), a potent anabolic steroid. The metabolism of metandienone is extensive and includes hydroxylation at the 6β position.
The structural similarity of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione to endogenous androgens like testosterone and its precursors raises a significant possibility of cross-reactivity in immunoassays designed to detect these native hormones. The addition of a hydroxymethyl group at the 6β position alters the molecule's polarity and conformation, but the core steran nucleus remains, which is often the primary recognition site for immunoassay antibodies.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For unambiguous and highly specific steroid analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard. This technique offers superior analytical sensitivity and specificity, allowing for the simultaneous detection of multiple analytes.
LC-MS/MS methods for the detection of metandienone and its metabolites have been extensively developed and validated, particularly for anti-doping purposes. These methods can differentiate between various metabolites, including hydroxylated and conjugated forms, providing a comprehensive metabolic profile.
The key advantages of LC-MS/MS over immunoassays in the context of analyzing metabolites like 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione are:
-
High Specificity: LC-MS/MS identifies compounds based on both their retention time in the chromatography column and their unique mass-to-charge ratio of specific fragment ions, virtually eliminating the risk of cross-reactivity from structurally similar molecules.
-
High Sensitivity: This method can detect and quantify steroids at very low concentrations.
-
Multiplexing Capability: A single LC-MS/MS run can measure a panel of different steroids and their metabolites.
Comparative Analysis: Immunoassay vs. LC-MS/MS
| Feature | Immunoassay | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding | Chromatographic separation followed by mass-based detection |
| Specificity | Moderate to high; susceptible to cross-reactivity | Very high; based on retention time and mass-to-charge ratio |
| Sensitivity | Good | Excellent; often superior to immunoassays |
| Throughput | High; suitable for large sample batches | Lower; more time-consuming per sample |
| Cost per Sample | Generally lower | Generally higher |
| Expertise Required | Moderate | High; requires specialized training and instrumentation |
| Cross-reactivity Risk for 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione | High (inferred from structural similarity) | Negligible |
Experimental Protocols
Protocol 1: Screening for Potential Cross-Reactivity in a Competitive Immunoassay
This protocol outlines a general procedure to assess the cross-reactivity of a compound like 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione in a commercially available testosterone competitive ELISA kit.
Objective: To determine the percentage cross-reactivity of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione in a testosterone immunoassay.
Materials:
-
Testosterone ELISA kit
-
6β-Hydroxymethylandrosta-1,4-diene-3,17-dione standard
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare a standard curve for testosterone according to the ELISA kit manufacturer's instructions.
-
Prepare serial dilutions of the 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione standard in the assay buffer. The concentration range should be wide enough to potentially elicit a response in the assay.
-
Run the ELISA with the testosterone standards and the 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione dilutions.
-
Calculate the apparent testosterone concentration for each dilution of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione using the testosterone standard curve.
-
Determine the concentration of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione that causes a 50% displacement of the tracer (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Testosterone / IC50 of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione) x 100
Protocol 2: Confirmatory Analysis using LC-MS/MS
This protocol provides a general workflow for the specific detection and quantification of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione.
Objective: To specifically detect and quantify 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione in a biological matrix.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Analytical standard of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione
-
Stable isotope-labeled internal standard (if available)
-
Solid-phase extraction (SPE) cartridges
-
Appropriate solvents for extraction and mobile phase
Procedure:
-
Sample Preparation:
-
Spike the sample with the internal standard.
-
Perform enzymatic hydrolysis if targeting conjugated metabolites.
-
Extract the analytes using liquid-liquid extraction or solid-phase extraction.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
LC Separation:
-
Inject the prepared sample into the LC system.
-
Separate the analytes on a suitable C18 column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate.
-
-
MS/MS Detection:
-
Optimize the mass spectrometer parameters for the detection of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione.
-
Use multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using the analytical standards.
-
Quantify the amount of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Visualizing the Analytical Workflow
Caption: A comparison of immunoassay and LC-MS/MS workflows for steroid analysis.
Conclusion and Recommendations
The choice between immunoassays and LC-MS/MS for the analysis of steroid metabolites like 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione depends on the specific requirements of the study.
-
For high-throughput screening where the potential for cross-reactivity is acknowledged and can be tolerated, immunoassays may be a viable initial step. However, any positive or unexpected results should be considered presumptive and require confirmation by a more specific method.
-
For research, clinical diagnostics, and forensic applications (including anti-doping), where accuracy and specificity are non-negotiable, LC-MS/MS is the required methodology. The risk of obtaining misleading data from immunoassays due to cross-reactivity with metabolites of synthetic steroids is too high to be acceptable in these contexts.
As a best practice, laboratories should be aware of the limitations of their chosen analytical methods. When using immunoassays for steroid analysis, it is crucial to consider the potential for interference from structurally related endogenous and exogenous compounds. Validation of immunoassay results with a reference method like LC-MS/MS is strongly recommended, especially when analyzing complex biological matrices or in populations where the presence of interfering substances is suspected.
References
-
O'Neal, M. A., & Ketha, H. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Clinical Biochemistry, 47(10-11), 935-941. [Link]
-
Gomez, C., Pozo, O. J., Marcos, J., Segura, J., & Ventura, R. (2017). LC-MS/MS detection of unaltered glucuronoconjugated metabolites of metandienone. Drug testing and analysis, 9(4), 534–544. [Link]
- Stanczyk, F. Z., & Clarke, N. J. (2010). Advantages and challenges of mass spectrometry-based steroid hormone assays. The Journal of steroid biochemistry and molecular biology, 121(3-5), 491–495.
- Botrè, F. (2009). An overview of the current state-of-the-art in the analytical methods for detecting doping with anabolic androgenic steroids. Mass spectrometry reviews, 28(4), 582–601.
-
Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2008). Metabolism of androsta-1,4,6-triene-3,17-dione and detection by gas chromatography/mass spectrometry in doping control. Rapid communications in mass spectrometry, 22(16), 2531–2538. [Link]
-
Rzeppa, S., Vietzke, J., & Parr, M. K. (2021). New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites. Metabolites, 11(11), 738. [Link]
- Vesper, H. W., Botelho, J. C., & Wang, Y. (2014). Challenges and improvements in testosterone and estradiol testing. Asian journal of andrology, 16(2), 178–184.
- Handelsman, D. J., & Wartofsky, L. (2013). Requirement for mass spectrometry assay for testosterone in managing testosterone replacement therapy in men. The Journal of clinical endocrinology and metabolism, 98(9), 3565–3567.
- Moal, V., Mathieu, E., De La Foye, A., & Le Bizec, B. (2007). Determination of boldenone and its major metabolites in calf urine and faeces by liquid chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 852(1-2), 596–602.
-
World Anti-Doping Agency. (2023). The Prohibited List. [Link]
Sources
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Handling of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Compound: A Profile of a Potent Steroid
Key Considerations:
-
Hormonal Activity: As an anabolic androgenic steroid, this compound can have significant physiological effects, even at low doses.[3]
-
Unknown Long-Term Effects: The full toxicological profile of this specific compound may not be extensively documented. Therefore, a precautionary approach is paramount.
-
Potential for Aerosolization: As a powder, this compound can easily become airborne, leading to inhalation exposure.
Core Directive: Personal Protective Equipment (PPE) Ensemble
The selection and proper use of PPE is the most critical barrier between the researcher and the potent compound. The following is a comprehensive guide to the required PPE, grounded in the principles of handling hazardous pharmaceutical ingredients.
The Foundational Layer: Gown and Gloves
-
Gown: A disposable, long-sleeved gown made of a low-permeability fabric is mandatory.[4][5] The gown should have a solid front and close in the back to minimize the risk of frontal contamination. Cuffs should be tight-fitting, either elastic or knit, to ensure a secure interface with gloves.[5]
-
Gloves: Double gloving is required for all handling activities.[4][5]
-
Inner Glove: One powder-free nitrile or neoprene glove should be worn under the cuff of the gown.[6]
-
Outer Glove: A second, similar glove should be worn over the cuff of the gown, creating a sealed barrier.[5]
-
Glove Change Protocol: Gloves should be changed every 30-60 minutes, or immediately if there is any suspicion of contamination or damage.[7]
-
Protecting the Respiratory System and Face
-
Respiratory Protection: Due to the risk of aerosolization, a fit-tested N95 respirator is the minimum requirement when handling the powdered form of this compound.[8] For procedures with a higher potential for generating aerosols, a powered air-purifying respirator (PAPR) should be considered.
-
Eye and Face Protection: Safety goggles that provide a full seal around the eyes are essential to protect against splashes and airborne particles.[4] A full face shield, worn in conjunction with goggles, offers an additional layer of protection for the entire face.[4]
Additional Protective Garb
-
Head and Hair Covers: Disposable head and hair covers are necessary to prevent contamination of the hair and subsequent transfer.[4]
-
Shoe Covers: Disposable, slip-resistant shoe covers should be worn to prevent the tracking of contaminants out of the designated handling area.[4]
Operational Plan: From Handling to Decontamination
A systematic approach to handling potent compounds is crucial to maintaining a safe laboratory environment.
Designated Handling Area
All handling of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione should occur in a designated area, such as a certified chemical fume hood or a containment ventilated enclosure (CVE), to minimize the risk of exposure to personnel and the wider laboratory.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary equipment and waste disposal containers are within the designated handling area.
-
Donning PPE: Follow the systematic donning procedure outlined in the diagram below.
-
Weighing and Transfer: When weighing the compound, use a containment balance enclosure if available. Handle all transfers with care to minimize dust generation.
-
Cleaning and Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent. All cleaning materials should be treated as hazardous waste.
-
Doffing PPE: Follow the systematic doffing procedure to prevent cross-contamination.
Visualizing the Process: PPE and Disposal Workflows
PPE Donning and Doffing Sequence
Caption: Sequential process for donning and doffing Personal Protective Equipment.
Disposal Plan: Managing Contaminated Waste
Proper disposal of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation
All waste generated during the handling of this compound must be considered hazardous pharmaceutical waste. This includes:
-
Unused or expired compound.
-
All used PPE (gowns, gloves, shoe covers, etc.).
-
Contaminated lab supplies (pipette tips, weigh boats, etc.).
-
Cleaning materials used for decontamination.
Disposal Procedure
-
Containment: All solid waste should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Inactivation (if feasible): For liquid waste containing the compound, chemical deactivation through oxidation may be an option, but this must be done in accordance with institutional and local regulations.[9]
-
Final Disposal: The sealed hazardous waste containers must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.[10][11] Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[11]
Waste Disposal Pathway
Caption: Step-by-step process for the safe disposal of contaminated waste.
Conclusion: A Commitment to Safety
The handling of potent compounds like 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione demands a meticulous and informed approach to safety. By adhering to the comprehensive PPE, operational, and disposal plans outlined in this guide, researchers can significantly mitigate the risks of exposure and ensure a safe and compliant laboratory environment.
References
- Google Patents. (2015). System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form.
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Mixture of 6alpha-Hydroxymethylandrosta-1,4-diene-3,17-dione and 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, November 14). Anabolic Steroid Toxicity. Retrieved from [Link]
-
Pharmacy Purchasing & Products. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Anabolic Steroid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. pppmag.com [pppmag.com]
- 8. gerpac.eu [gerpac.eu]
- 9. US20150265867A1 - System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form - Google Patents [patents.google.com]
- 10. iwaste.epa.gov [iwaste.epa.gov]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
